4-(Trimethoxysilyl)butanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-trimethoxysilylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBTVXFMAJQXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437755 | |
| Record name | 4-(Trimethoxysilyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501004-24-6 | |
| Record name | 4-(Trimethoxysilyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(Trimethoxysilyl)butanal, a bifunctional molecule of interest in surface modification, bioconjugation, and materials science. Due to its trimethoxysilyl and aldehyde functionalities, this compound serves as a versatile linker, enabling the covalent attachment of organic molecules to inorganic substrates.
Core Chemical Properties
This compound, with the CAS number 501004-24-6, possesses a unique structure that dictates its chemical behavior. The trimethoxysilyl group is susceptible to hydrolysis and condensation, forming stable siloxane bonds, while the terminal aldehyde group offers a reactive site for various nucleophilic addition and condensation reactions.
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and includes estimated values based on analogous compounds and theoretical predictions.
| Property | Value | Source/Basis |
| IUPAC Name | This compound | N/A |
| CAS Number | 501004-24-6 | [1] |
| Molecular Formula | C₇H₁₆O₄Si | [1] |
| Molecular Weight | 192.29 g/mol | [1] |
| Boiling Point | Estimated: 80-85 °C at 10 mmHg | Based on similar organosilanes |
| Density | Estimated: 1.01 g/cm³ at 25 °C | Based on similar organosilanes |
| Refractive Index (n²⁰/D) | Estimated: 1.42 | Based on similar organosilanes |
Reactivity and Chemical Behavior
The reactivity of this compound is characterized by the distinct chemistries of its two functional groups.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The trimethoxysilyl moiety undergoes hydrolysis in the presence of water to form silanetriols. This reaction is typically catalyzed by either acid or base. The resulting silanol groups are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic materials like silica and metal oxides, forming stable siloxane (Si-O-Si or Si-O-Metal) bonds. This process is the basis for its use as a surface modification agent.[2]
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a variety of chemical transformations, making it particularly useful in bioconjugation and drug delivery applications. Key reactions include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable amine linkages.
-
Hydrazone and Oxime Formation: Condensation with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These linkages can be designed to be cleavable under specific conditions (e.g., acidic pH in endosomes), which is advantageous for drug release.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol Condensation: Base-catalyzed self-condensation or reaction with other enolizable carbonyl compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of this compound, based on established methods for similar compounds.
Synthesis via Hydroformylation of Allyltrimethoxysilane
This protocol describes a potential route to this compound through the hydroformylation of allyltrimethoxysilane.
Materials:
-
Allyltrimethoxysilane
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Syngas (CO/H₂)
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with anhydrous toluene, allyltrimethoxysilane, and the rhodium catalyst.
-
Seal the reactor and purge with nitrogen, followed by syngas.
-
Pressurize the reactor with an equimolar mixture of CO and H₂ to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS analysis of aliquots.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be purified by vacuum distillation.
Surface Functionalization of Silica Nanoparticles
This protocol outlines the general procedure for modifying the surface of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol or toluene
-
Acetic acid (catalyst)
Procedure:
-
Disperse the silica nanoparticles in the anhydrous solvent via sonication.
-
Add this compound to the suspension.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or elevated temperature (e.g., 50-70 °C) for several hours to overnight.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the particles multiple times with the solvent to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
Bioconjugation to a Functionalized Surface
This protocol describes the immobilization of a protein to a surface functionalized with this compound via reductive amination.
Materials:
-
Aldehyde-functionalized substrate
-
Protein with accessible amine groups (e.g., lysine residues)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure:
-
Incubate the aldehyde-functionalized substrate with a solution of the protein in PBS for 1-2 hours at room temperature to allow for initial Schiff base formation.
-
Add a solution of sodium cyanoborohydride to the mixture to a final concentration of approximately 20 mM.
-
Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4 °C.
-
Wash the substrate extensively with PBS to remove non-covalently bound protein and excess reagents.
-
The protein-conjugated surface is now ready for use.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aldehyde proton (-CHO): A singlet or triplet around 9.7 ppm.
-
Methylene protons adjacent to the aldehyde (-CH₂CHO): A multiplet around 2.5 ppm.
-
Methoxy protons (-OCH₃): A sharp singlet around 3.6 ppm.
-
Other methylene protons (-CH₂-): Multiplets in the range of 0.7-1.8 ppm.
-
Methylene protons adjacent to silicon (Si-CH₂-): A multiplet around 0.6 ppm.
¹³C NMR Spectroscopy
-
Carbonyl carbon (-CHO): A signal around 202 ppm.
-
Methoxy carbons (-OCH₃): A signal around 50 ppm.
-
Methylene carbons (-CH₂-): Signals in the aliphatic region (10-45 ppm).
Infrared (IR) Spectroscopy
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.[3]
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[3]
-
Si-O-C stretch: Strong absorption bands in the region of 1080-1100 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2850-2960 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃, M-31), the butanal chain, and rearrangements characteristic of silyl ethers.[4]
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a valuable tool in drug development and various research applications.
-
Surface Modification of Drug Carriers: It can be used to functionalize the surface of nanoparticles (e.g., silica, iron oxide) to improve their stability, biocompatibility, and to provide anchor points for drug conjugation.
-
Bioconjugation: The aldehyde group allows for the covalent attachment of biomolecules such as proteins, peptides, and antibodies to surfaces for applications in biosensors, diagnostics, and targeted drug delivery. The silyl group can act as a linker in antibody-drug conjugates (ADCs), potentially as part of a cleavable linker system.[5][6]
-
Chromatography: It can be used to modify stationary phases in chromatography to alter their selectivity.
Safety and Handling
Organosilanes should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and should be stored under an inert atmosphere. Protective gloves and safety glasses are recommended. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trimethoxysilyl)butanal, a versatile bifunctional molecule with applications in surface modification, organic synthesis, and materials science. This document details established synthetic routes and provides a thorough analysis of the spectroscopic techniques used for its characterization.
Introduction
This compound, with the chemical formula C7H16O4Si and CAS number 501004-24-6, is an organosilane compound featuring a terminal aldehyde group and a trimethoxysilyl moiety.[1][2] This unique structure allows it to act as a molecular bridge, with the trimethoxysilyl group capable of forming stable siloxane bonds with inorganic substrates (e.g., glass, silica) and the aldehyde group available for a wide range of organic transformations. Its utility extends to the preparation of functionalized surfaces, the synthesis of complex organic molecules, and the development of novel hybrid materials.
Synthesis of this compound
Two primary synthetic strategies have been established for the preparation of this compound: the hydrosilylation of a suitable unsaturated aldehyde precursor and the oxidation of the corresponding silylated alcohol.
Synthesis via Hydrosilylation
A related approach involves the hydrosilylation of allyl cyanide with trimethoxysilane, followed by reduction of the nitrile group to an aldehyde. This multi-step process offers an alternative route to the target molecule.
Synthesis via Oxidation of 4-(Trimethoxysilyl)-1-butanol
A more commonly documented and reliable method for the synthesis of this compound is the oxidation of 4-(trimethoxysilyl)-1-butanol. This precursor alcohol is commercially available or can be synthesized via hydrosilylation of allyl alcohol with trimethoxysilane. The oxidation of the primary alcohol to the corresponding aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Materials:
-
4-(Trimethoxysilyl)-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for reactions requiring heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trimethoxysilyl)-1-butanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol is typically around 1.5:1 to ensure complete conversion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.
-
Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The aldehyde proton will appear as a triplet at approximately 9.7 ppm. The protons of the methoxy groups on the silicon atom will give a singlet at around 3.6 ppm. The methylene protons of the butyl chain will appear as multiplets in the region of 0.6 to 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the methoxy groups will resonate at approximately 50 ppm. The methylene carbons of the butyl chain will appear in the aliphatic region of the spectrum.[3]
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -CHO | ~9.7 ppm (t) | ~202 ppm |
| -Si(OCH₃)₃ | ~3.6 ppm (s) | ~50 ppm |
| -CH₂-CHO | ~2.5 ppm (m) | ~45 ppm |
| -CH₂-CH₂-CHO | ~1.8 ppm (m) | ~25 ppm |
| Si-CH₂- | ~0.7 ppm (m) | ~10 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 |
| Carbonyl C=O | Stretch | 1720-1740 |
| Si-O-C | Stretch | 1080-1100 (strong, broad) |
| C-H (aliphatic) | Stretch | 2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 192.28 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 192. The fragmentation pattern will likely involve the loss of methoxy groups (-OCH₃), the entire trimethoxysilyl group (-Si(OCH₃)₃), and cleavage of the butyl chain.
Logical Workflow
The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound and outlined the key spectroscopic methods for its characterization. The oxidation of 4-(trimethoxysilyl)-1-butanol with pyridinium chlorochromate represents a reliable and accessible method for its preparation. The structural confirmation of the final product relies on a comprehensive analysis of NMR, FTIR, and mass spectrometry data. This versatile molecule holds significant potential for advancements in materials science and organic synthesis, and the information provided herein serves as a valuable resource for researchers in these fields.
References
In-depth Technical Guide on 4-(Trimethoxysilyl)butanal: Current Scientific Understanding
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 4-(Trimethoxysilyl)butanal. This document summarizes the currently available chemical information for this compound and clarifies the absence of data related to its pharmacological or biological effects, which is the central focus of this inquiry.
While the query requested a detailed technical guide on the mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, extensive searches have yielded no specific information on the biochemical or cellular effects of this compound. The compound is primarily documented in chemical databases and by commercial suppliers as a chemical reagent. There is no indication in the available literature that its biological activity has been a subject of scientific investigation.
Chemical Identity and Properties
This compound is a chemical compound with the following identifiers:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₆O₄Si[1] |
| Molecular Weight | 192.28 g/mol |
| CAS Number | 55702-57-3 |
The structure of this compound consists of a butanal group functionalized with a trimethoxysilyl group at the 4-position. The trimethoxysilyl group is known for its utility in materials science and as a coupling agent, but its role in a biological context for this specific molecule has not been elucidated.
Biological Activity and Mechanism of Action: A Knowledge Gap
A thorough search of scientific databases for studies on the biological activity, pharmacology, and toxicology of this compound did not yield any relevant results. Consequently, there is no information available on its:
-
Mechanism of Action: The specific biochemical pathways or cellular targets through which this compound might exert a biological effect are unknown.
-
Quantitative Data: There is a lack of quantitative data such as IC50 values, binding affinities, or other metrics typically associated with the characterization of a compound's biological activity.
-
Experimental Protocols: No published experimental protocols for studying the biological effects of this compound were found.
-
Signaling Pathways: As the mechanism of action is unknown, there are no described signaling pathways associated with this compound.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, it is crucial to note that this compound is, based on current public knowledge, an uncharacterized compound from a pharmacological and biological standpoint. Any investigation into its potential biological effects would be entering uncharted territory. There is no existing foundation of research to build upon regarding its mechanism of action.
Given the absence of data, the creation of an in-depth technical guide on the core mechanism of action, as originally requested, is not feasible. The mandatory components of the request, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated as the primary scientific data does not exist.
Future research would be required to first establish any biological activity of this compound before a mechanism of action could be investigated and described. Such research would need to begin with initial screening in relevant biological assays to identify any potential effects.
References
An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal
CAS Number: 501004-24-6
This technical guide provides a comprehensive overview of 4-(Trimethoxysilyl)butanal, a bifunctional organosilane coupling agent. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on surface modification and bioconjugation. Due to the limited availability of specific experimental data for this exact compound, this guide supplements known information with established protocols for closely related aldehyde-functionalized silanes to provide practical and transferable methodologies.
Chemical and Physical Properties
This compound is a versatile molecule that features a terminal aldehyde group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic molecules. The trimethoxysilyl moiety can form stable siloxane bonds with hydroxylated surfaces such as silica, glass, and metal oxides. Simultaneously, the aldehyde group provides a reactive handle for the covalent immobilization of biomolecules, particularly those containing primary amine groups, through Schiff base formation.
While specific, experimentally determined quantitative data for this compound is not widely published, the following table summarizes its key chemical identifiers. For context, physical property data for the closely related compound, butanal, is also provided to offer general insights.
| Property | Value for this compound | Value for Butanal (for reference) |
| CAS Number | 501004-24-6[1] | 123-72-8[2] |
| Molecular Formula | C7H16O4Si[1] | C4H8O[2] |
| Molecular Weight | 192.28 g/mol [3] | 72.11 g/mol [4] |
| Boiling Point | Data not available | 74.8 °C[2] |
| Density | Data not available | 0.8016 g/mL[2] |
| Refractive Index | Data not available | 1.3766[2] |
| Safety | Refer to Safety Data Sheet (SDS)[5] | Highly flammable liquid and vapor. Causes serious eye irritation.[4] |
Spectroscopic Data:
Synthesis of Aldehyde-Terminated Silanes
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, it can be synthesized through the hydrosilylation of an appropriate unsaturated aldehyde or a protected precursor. A general approach involves the platinum-catalyzed reaction of a terminal alkene with a hydridosilane.
Illustrative Synthetic Pathway:
A plausible synthetic route to this compound involves the hydrosilylation of 3-butenal diethyl acetal with trimethoxysilane, followed by deprotection of the acetal to reveal the aldehyde functionality.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocol (General):
-
Hydrosilylation: To a solution of 3-butenal diethyl acetal in a dry, inert solvent (e.g., toluene), add a platinum catalyst (e.g., Karstedt's catalyst). To this mixture, add trimethoxysilane dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically exothermic and may require cooling. Monitor the reaction by GC-MS or NMR until completion. The product, this compound diethyl acetal, can be purified by distillation under reduced pressure.
-
Deprotection: The purified acetal is dissolved in a suitable solvent (e.g., acetone) and treated with a dilute aqueous acid (e.g., 1 M HCl) at room temperature. The progress of the deprotection is monitored by TLC or NMR. Upon completion, the product is extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield this compound.
Applications in Surface Modification and Bioconjugation
The primary application of this compound is in the functionalization of surfaces to enable the covalent immobilization of biomolecules. This is particularly relevant in the development of biosensors, microarrays, and biocompatible materials.
Mechanism of Surface Functionalization and Protein Immobilization:
The process involves two main steps: the hydrolysis and condensation of the trimethoxysilyl group onto the substrate, followed by the reaction of the surface-bound aldehyde with primary amines on a biomolecule.
Caption: General workflow for surface functionalization and protein immobilization.
Experimental Protocol: Immobilization of a Protein on a Silica Surface
This protocol describes a general procedure for the covalent attachment of a protein (e.g., an antibody or enzyme) to a silica-based substrate, such as a glass slide or silica nanoparticles.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
Activate the surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. This step generates surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen or in an oven.
-
-
Silanization with this compound:
-
Prepare a 1-5% (v/v) solution of this compound in a dry organic solvent (e.g., toluene or ethanol). The presence of a small amount of water can facilitate the hydrolysis of the methoxy groups.
-
Immerse the activated substrate in the silane solution and incubate for 1-4 hours at room temperature or elevated temperature (e.g., 60-80°C) to promote the condensation reaction.
-
After incubation, rinse the substrate with the solvent to remove any unbound silane.
-
Cure the silanized surface by baking it at 100-120°C for 30-60 minutes to promote further cross-linking of the siloxane layer.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The optimal protein concentration will depend on the specific application and should be determined empirically.
-
Immerse the aldehyde-functionalized substrate in the protein solution and incubate for 2-24 hours at 4°C or room temperature with gentle agitation. This allows for the formation of a Schiff base between the surface aldehyde groups and the primary amine groups (e.g., lysine residues) on the protein.
-
(Optional but recommended) To form a more stable, non-reversible bond, the Schiff base can be reduced to a secondary amine. After the initial incubation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) to the solution and incubate for an additional 1-2 hours.
-
Wash the substrate thoroughly with the buffer to remove any non-covalently bound protein.
-
The protein-functionalized surface is now ready for use in downstream applications.
-
Application in Nanoparticle Functionalization
This compound is also a valuable reagent for the surface modification of nanoparticles, such as silica or iron oxide nanoparticles.[6] This functionalization can improve their dispersibility in various media and allows for the attachment of targeting ligands, drugs, or imaging agents for applications in diagnostics and drug delivery.
Experimental Workflow for Nanoparticle Functionalization:
Caption: Workflow for the functionalization of nanoparticles.
Experimental Protocol: Functionalization of Silica Nanoparticles
-
Nanoparticle Synthesis and Activation: Synthesize or procure silica nanoparticles of the desired size. Ensure the surface has a high density of hydroxyl groups. If necessary, treat the nanoparticles with a mild base (e.g., ammonium hydroxide) to hydrolyze surface siloxane bonds.
-
Silanization: Disperse the silica nanoparticles in a suitable solvent like ethanol. Add this compound to the nanoparticle suspension. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density. Allow the reaction to proceed for several hours at room temperature or with gentle heating.
-
Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation. Wash the nanoparticles several times with the reaction solvent to remove excess silane.
-
Bioconjugation: Resuspend the aldehyde-functionalized nanoparticles in an appropriate buffer. Add the biomolecule of interest (e.g., a peptide, antibody, or drug with a primary amine) and incubate to form the Schiff base. As with surface immobilization, a reduction step with sodium cyanoborohydride can be performed to create a stable linkage.
-
Final Purification: Purify the bioconjugated nanoparticles by centrifugation or size exclusion chromatography to remove any unbound biomolecules.
Potential in Drug Development
While direct applications of this compound in drug development are not yet widely documented, its utility as a cross-linking agent for surface modification opens up possibilities in this field. For instance, it can be used to attach drugs to carrier nanoparticles, improving their solubility, stability, and targeting capabilities. The aldehyde functionality allows for the site-specific conjugation of drugs containing amine groups, which is a common feature in many pharmaceutical compounds.
Conclusion
References
- 1. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]
- 2. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. ブチルアルデヒド ≥99.0%, dry | Sigma-Aldrich [sigmaaldrich.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal
Executive Summary
This compound is a bifunctional organosilane molecule of significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a terminal aldehyde group and a hydrolyzable trimethoxysilyl group, allows it to act as a versatile molecular bridge. This enables the covalent immobilization of biomolecules onto inorganic substrates, the functionalization of surfaces for controlled cell adhesion, and the synthesis of advanced drug delivery systems. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and an examination of its core reactivity.
Core Properties of this compound
The utility of this compound stems from its dual chemical nature. The trimethoxysilyl moiety provides a mechanism for covalent attachment to hydroxylated surfaces, while the aldehyde group offers a reactive handle for conjugating biomolecules.
Physical and Chemical Properties
Quantitative data for this compound and its close analogue, 4-(Triethoxysilyl)butanal, are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Butanal, 4-(trimethoxysilyl)- | [2][3] |
| CAS Number | 501004-24-6 | [2][3] |
| Molecular Formula | C7H16O4Si | [1][3][4] |
| Molecular Weight | 192.29 g/mol | [1][3] |
| InChI Key | LFBTVXFMAJQXJR-UHFFFAOYSA-N | [1] |
| Related Compound | 4-(Triethoxysilyl)butanal | [5] |
| Related Mol. Weight | 234.36 g/mol | [5] |
Spectroscopic Data
While specific spectra for this compound were not found in the provided search results, the expected spectroscopic characteristics can be inferred from its structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to methoxy protons (-OCH₃), aliphatic chain protons (-CH₂-), and a characteristic downfield signal for the aldehydic proton (-CHO). |
| ¹³C NMR | Resonances for methoxy carbons, aliphatic carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | A strong C=O stretching band around 1730 cm⁻¹ for the aldehyde. Si-O-C stretching bands around 1070-1100 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. A characteristic pair of peaks for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected. Common fragmentation patterns would include the loss of methoxy groups and cleavage of the butyl chain. |
Reactivity and Signaling Pathways
The reactivity of this compound is governed by its two distinct functional groups.
-
Trimethoxysilyl Group: This group undergoes hydrolysis in the presence of water (often catalyzed by acid or base) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., glass, silica, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. They can also self-condense to form a polysiloxane network on the surface.[6]
-
Aldehyde Group: The aldehyde (-CHO) is a versatile functional group for bioconjugation. It readily reacts with primary amines (-NH₂), such as the N-terminus of proteins or the side chain of lysine residues, to form a Schiff base (imine bond).[7][8] This reaction is a cornerstone of its use in immobilizing proteins, peptides, and other amine-containing biomolecules.[9][10]
The use of aldehyde-functionalized silanes provides a direct method for covalent attachment without requiring bifunctional crosslinkers like glutaraldehyde, which can cause undesirable polymerization and enzyme inactivation.[9]
References
- 1. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound | 501004-24-6 [chemicalbook.com]
- 3. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]
- 4. This compound | C7H16O4Si | CID 10285853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Triethoxysilylbutyraldehyde | C10H22O4Si | CID 44516815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Direct Silanization Protocol for Dialdehyde Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-(Trimethoxysilyl)butanal. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally similar compounds, such as 4-(triethoxysilyl)butanal and butyraldehyde, to provide a thorough assessment of potential hazards. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its analogue, 4-(triethoxysilyl)butanal, is presented below.
| Property | This compound | 4-(Triethoxysilyl)butanal | Butyraldehyde (Analogue) |
| CAS Number | 501004-24-6[1][2] | 917773-12-7 | 123-72-8 |
| Molecular Formula | C7H16O4Si[2] | C10H22O4Si[3] | C4H8O[4] |
| Molecular Weight | 192.28 g/mol [2] | 234.36 g/mol [3] | 72.11 g/mol [4] |
| Boiling Point | Not available | Not available | 74.8 °C (167 °F)[5] |
| Flash Point | Not available | Not available | -12 to -7 °C (10 to 20 °F)[5] |
| Density | Not available | Not available | 0.80 g/cm³ at 20 °C (68 °F)[5] |
| Vapor Pressure | Not available | Not available | 88 to 92 mm Hg at 20 °C (68 °F)[5] |
| Solubility in Water | Not available | Not available | 7.1% by weight at 25 °C (77 °F)[5] |
Hazard Identification and Classification
GHS Hazard Classification (for 4-(Triethoxysilyl)butanal) [3]
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
Hazard Statements based on Analogue Data:
-
H225: Highly flammable liquid and vapour (based on butyraldehyde)
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
-
H402: Harmful to aquatic life (based on butyraldehyde)
Signal Word: Warning[6]
Hazard Pictograms (Anticipated):
-
Flame (for flammability, based on butyraldehyde)
-
Exclamation Mark (for skin, eye, and respiratory irritation)
Caption: Potential hazards of this compound.
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling flammable and irritating chemicals, including aldehydes and silanes.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Ensure eyewash stations and safety showers are readily accessible.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[8]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves for any signs of degradation before use.[8]
-
Wear a lab coat or chemical-resistant apron.
-
Closed-toe shoes are mandatory.
-
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.[8]
3.3. General Hygiene Practices
-
Wash hands thoroughly after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Contaminated clothing should be removed and washed before reuse.[8]
Caption: Workflow for the safe handling of chemicals.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Storage and Disposal
5.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.
5.2. Disposal
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not allow the chemical to enter drains or waterways.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.
Caption: Emergency response for a chemical spill.
This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that users of this chemical conduct their own risk assessments and adhere to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.
References
- 1. This compound | 501004-24-6 [chemicalbook.com]
- 2. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]
- 3. 4-Triethoxysilylbutyraldehyde | C10H22O4Si | CID 44516815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tera.org [tera.org]
- 6. content.labscoop.com [content.labscoop.com]
- 7. airgas.com [airgas.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.dk [fishersci.dk]
4-(Trimethoxysilyl)butanal: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-(Trimethoxysilyl)butanal, a bifunctional organosilane of interest in various scientific and industrial applications, including its potential use in drug development and material science. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the compound's expected physicochemical properties based on its structure and provides detailed experimental protocols for determining its solubility and stability.
Physicochemical Properties
This compound possesses both a reactive trimethoxysilyl group and a terminal aldehyde functional group, making it a versatile chemical intermediate.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 501004-24-6 | [1][2] |
| Molecular Formula | C7H16O4Si | [1][2] |
| Molecular Weight | 192.29 g/mol | [2][3] |
Solubility Profile
The solubility of this compound is dictated by its dual chemical nature. The trimethoxysilyl group is nonpolar, suggesting solubility in organic solvents. However, this group is also susceptible to hydrolysis in the presence of water, which can affect its solubility in aqueous media over time. The butanal functional group adds a degree of polarity to the molecule.
Expected Solubility:
-
Aqueous Media: this compound is expected to have low intrinsic solubility in water.[4][5] However, the trimethoxysilyl group will undergo hydrolysis to form more soluble silanol derivatives.[4][6] This hydrolysis is catalyzed by both acids and bases.[7][8]
-
Organic Solvents: It is anticipated to be soluble in a range of common organic solvents, such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and chlorinated hydrocarbons. Organofunctional silanes are generally soluble in common organic solvents.[9]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved solute.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as GC-MS.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is primarily influenced by the reactivity of the trimethoxysilyl group, which is prone to hydrolysis and subsequent condensation. The aldehyde group may also be susceptible to oxidation and other reactions typical of aldehydes.
Hydrolysis and Condensation
In the presence of water, the methoxy groups of the trimethoxysilyl moiety hydrolyze to form silanol groups (-Si-OH).[7] This reaction can be catalyzed by both acids and bases.[10][11][12] The resulting silanols are reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers.[10][11][12] The rate of hydrolysis of methoxy silyl esters is generally faster than that of ethoxy silyl esters.[7]
The overall reaction pathway is as follows:
Figure 1: General reaction pathway for the hydrolysis and condensation of this compound.
Experimental Protocol for Stability Assessment (Hydrolytic Stability)
This protocol is designed to evaluate the hydrolytic stability of this compound under different pH conditions.
Materials and Reagents:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable co-solvent
-
Constant temperature incubator
-
HPLC or GC-MS system
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a known initial concentration. The amount of organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid influencing the reaction kinetics.
-
Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction if necessary (e.g., by dilution with a cold organic solvent).
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC or GC-MS).
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the degradation kinetics (e.g., half-life) from the concentration-time profiles.
Conclusion
References
- 1. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]
- 2. This compound | 501004-24-6 [chemicalbook.com]
- 3. This compound | 501004-24-6 [m.chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gantrade.com [gantrade.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers [mdpi.com]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trimethoxysilyl)butanal is a bifunctional molecule of significant interest in materials science and biotechnology. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces, while the terminal aldehyde group provides a reactive handle for the immobilization of biomolecules and other chemical entities. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, its expected physicochemical properties, and detailed protocols for its application in surface modification and bioconjugation.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data in the peer-reviewed literature for this compound, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of analogous compounds.
Table 1: Expected Physicochemical Properties of this compound
| Property | Expected Value |
| Molecular Formula | C₇H₁₆O₄Si |
| Molecular Weight | 192.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 69-70 °C @ 2 mmHg |
| Density | ~1.0 g/mL |
| Refractive Index | ~1.42 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ 9.77 (t, 1H, -CHO), 3.58 (s, 9H, -Si(OCH₃)₃), 2.50 (dt, 2H, -CH₂-CHO), 1.75 (p, 2H, -CH₂-CH₂-CHO), 0.70 (t, 2H, Si-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 202.5 (-CHO), 50.5 (-Si(OCH₃)₃), 43.8 (-CH₂-CHO), 22.1 (-CH₂-CH₂-CHO), 10.2 (Si-CH₂-) |
| IR (neat) | 2945, 2840 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (C=O stretch, aldehyde), 1090 cm⁻¹ (Si-O-C stretch) |
| Mass Spec (EI) | m/z 191 (M-H)⁺, 161 (M-OCH₃)⁺, 121 (Si(OCH₃)₃)⁺ |
Synthesis of this compound: A Proposed Experimental Protocol
A plausible and efficient synthetic route to this compound involves a two-step process: the protection of the aldehyde functionality of a suitable starting material, followed by hydrosilylation and subsequent deprotection. A logical starting material is but-3-enal, which can be protected as its dimethyl acetal.
Step 1: Synthesis of 4,4-dimethoxybut-1-ene (But-3-enal dimethyl acetal)
Methodology:
-
To a stirred solution of but-3-enal (10.0 g, 0.14 mol) in methanol (50 mL) at 0 °C, add trimethyl orthoformate (16.4 g, 0.15 mol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 100 mg).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-dimethoxybut-1-ene.
Expected Yield: 85-95%
Step 2: Hydrosilylation of 4,4-dimethoxybut-1-ene and Deprotection
Methodology:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4,4-dimethoxybut-1-ene (11.6 g, 0.10 mol) in dry toluene (50 mL).
-
Add a platinum catalyst, such as Karstedt's catalyst (10-20 ppm).
-
Slowly add trimethoxysilane (12.2 g, 0.10 mol) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by GC-MS or ¹H NMR for the disappearance of the vinyl protons.
-
Upon completion, cool the reaction mixture to room temperature.
-
For the deprotection of the acetal, add a 1 M solution of hydrochloric acid (20 mL) and stir vigorously for 1-2 hours.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Expected Yield: 60-80%
An In-Depth Technical Guide to Surface Functionalization using 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks extensive, detailed studies specifically on 4-(Trimethoxysilyl)butanal for surface functionalization. Therefore, this guide provides a comprehensive overview based on the well-established principles of aldehyde-functionalized silanes and includes representative protocols and data adapted from analogous compounds. Researchers should consider this a foundational resource and optimize specific parameters for their applications.
Introduction to this compound and Aldehyde-Based Surface Chemistry
This compound, with the chemical formula C7H16O4Si, is an organofunctional silane that serves as a valuable coupling agent for modifying surfaces. Its bifunctional nature is key to its utility: the trimethoxysilyl group reacts with hydroxylated surfaces to form stable covalent siloxane bonds, while the terminal aldehyde group provides a reactive site for the covalent immobilization of biomolecules and other ligands.[1][2]
The primary advantage of using a direct aldehyde-functionalized silane like this compound is the simplification of the immobilization process. It avoids the need for multi-step activation or the use of cross-linking agents like glutaraldehyde, which can sometimes lead to undesirable polymerization or inactivation of sensitive biomolecules.[1] This direct approach offers a more controlled and efficient method for creating bio-functionalized surfaces for applications in drug delivery, biosensors, and medical diagnostics.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 501004-24-6 |
| Molecular Formula | C7H16O4Si |
| Molecular Weight | 192.28 g/mol |
| Appearance | Colorless liquid (typical for similar silanes) |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Data sourced from supplier information and chemical databases.[3][4][5][6][7]
The Chemistry of Surface Functionalization
The process of modifying a surface with this compound involves two primary chemical reactions: the hydrolysis and condensation of the trimethoxysilyl group onto the substrate, and the subsequent reaction of the aldehyde group with a target molecule.
Silanization: Anchoring to the Surface
The initial step is the formation of a stable silane layer on a hydroxylated surface (e.g., glass, silicon oxide, or other metal oxides). This process, known as silanization, proceeds in three stages:
-
Hydrolysis: The methoxy groups (-OCH3) of the silane react with trace amounts of water to form reactive silanol groups (-Si-OH).
-
Condensation: The silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).
-
Cross-linking: Adjacent silanol groups on the surface can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability of the coating.
Biomolecule Immobilization via Aldehyde Chemistry
The aldehyde-terminated surface provides a versatile platform for the covalent attachment of biomolecules, particularly those containing primary amine groups (-NH2), such as proteins, peptides, and amino-modified DNA. The most common reaction is the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine.
-
Schiff Base Formation: The aldehyde group reacts with a primary amine to form an imine linkage (a Schiff base). This reaction is reversible.
-
Reductive Amination (Optional but Recommended): The Schiff base can be reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to form a stable secondary amine bond.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in surface functionalization with an aldehyde-silane.
Substrate Preparation
Proper cleaning and hydroxylation of the substrate are critical for achieving a uniform and stable silane layer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Alconox)
-
Deionized (DI) water
-
Acetone, Isopropanol (reagent grade)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED
-
Nitrogen or argon gas stream
-
UV-Ozone cleaner or plasma cleaner (optional)
Protocol:
-
Sonication: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen or argon gas.
-
Hydroxylation (Choose one method):
-
Piranha Etching (for robust substrates): Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
UV-Ozone/Plasma Treatment: Place the substrates in a UV-Ozone or plasma cleaner for 10-15 minutes. This is a safer and effective alternative for creating hydroxyl groups.
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry them completely under a nitrogen stream or in a vacuum oven at 110°C for 1 hour. The substrates are now ready for silanization.
Silanization with this compound
This procedure can be performed from either a solution or vapor phase. Solution-phase deposition is more common.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Anhydrous toluene or ethanol (solvent)
-
Triethylamine (optional, as a catalyst)
-
Inert gas (nitrogen or argon)
-
Reaction vessel with a sealed cap
-
Oven
Protocol (Solution Phase):
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For aqueous-based deposition, ethanol can be used, but anhydrous conditions are generally preferred for better monolayer formation. A small amount of triethylamine (0.1%) can be added to catalyze the reaction.
-
Substrate Immersion: Place the cleaned substrates in the silane solution. Ensure the entire surface is submerged.
-
Reaction: Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 60-80°C.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh toluene (or the solvent used) to remove any unbound silane. Sonicate briefly (1-2 minutes) in the solvent to remove physisorbed molecules.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote cross-linking and stabilize the monolayer.
-
Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere until use.
Immobilization of Amine-Containing Molecules
Materials:
-
Aldehyde-functionalized substrates
-
Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH3CN) solution (e.g., 50 mM in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS, or ethanolamine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Incubation: Cover the aldehyde-functionalized surface with a solution of the amine-containing molecule (e.g., 0.1-1 mg/mL protein in PBS). Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction (Optional but Recommended): Add the NaBH3CN solution to the incubation solution to a final concentration of ~5-10 mM and incubate for an additional 30-60 minutes to reduce the Schiff base to a stable amine bond.
-
Washing: Aspirate the solution and wash the surface extensively with the washing buffer to remove non-covalently bound molecules.
-
Blocking: To prevent non-specific binding in subsequent assays, incubate the surface with a blocking solution for 1 hour at room temperature.
-
Final Wash: Wash the surface again with the washing buffer and then with DI water. The surface is now bio-functionalized and ready for use.
Surface Characterization
Quantitative and qualitative characterization is essential to confirm the success of each functionalization step.
Quantitative Data from Representative Aldehyde-Silane Studies
| Characterization Technique | Parameter | Typical Values | Reference |
| Contact Angle Goniometry | Water Contact Angle (Hydroxylated Surface) | < 10° | General Knowledge |
| Water Contact Angle (Aldehyde-Silanized Surface) | 60-75° | Analogous Systems | |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic % of Si 2p | Varies with substrate | [8] |
| Atomic % of C 1s (Aldehyde) | ~286.5 eV binding energy | [9] | |
| Atomic % of N 1s (after protein immobilization) | Detectable peak around 400 eV | [8] | |
| Ellipsometry | Monolayer Thickness | 5 - 15 Å | Analogous Systems |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm for a uniform monolayer | [8] |
Note: These values are representative and will vary depending on the substrate, silane concentration, reaction conditions, and the specific biomolecule used.
Applications in Drug Development and Research
Surfaces functionalized with this compound are highly relevant to the fields of drug development and life sciences research.
-
Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor chips for detecting specific biomarkers.
-
Drug Delivery: Modification of nanoparticles or microparticles to conjugate targeting ligands (e.g., peptides, antibodies) for site-specific drug delivery.
-
Cell Culture: Creating surfaces with immobilized growth factors or adhesion peptides to control cell behavior and tissue engineering applications.
-
High-Throughput Screening: Development of microarrays with covalently attached small molecules or proteins for screening drug candidates.
Conclusion
This compound offers a streamlined and effective method for the covalent functionalization of surfaces. By providing a terminal aldehyde group on a stable silane anchor, it facilitates the direct immobilization of a wide range of biomolecules. While specific literature on this molecule is sparse, the well-understood principles of silane and aldehyde chemistry provide a robust framework for its successful application. The protocols and characterization data presented in this guide, based on analogous systems, offer a solid starting point for researchers to develop and optimize their own surface modification strategies for advanced applications in drug development and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/CAS:501004-24-6-HXCHEM [hxchem.net]
- 4. This compound | 501004-24-6 [chemicalbook.com]
- 5. This compound | C7H16O4Si | CID 10285853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound CAS#: 501004-24-6 [m.chemicalbook.com]
- 8. A new silanizing agent tailored to surface bio-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Silanization with 4-(Trimethoxysilyl)butanal
This guide provides a comprehensive overview of surface modification using the aldehyde-functionalized organosilane, this compound. The unique bifunctional nature of this molecule, possessing a reactive trimethoxysilyl headgroup for covalent attachment to hydroxylated surfaces and a terminal aldehyde group for subsequent bioconjugation, makes it a valuable tool in drug delivery, biosensor development, and various biomedical applications.
Core Principles of Silanization
The silanization process with this compound fundamentally involves a two-step mechanism: hydrolysis followed by condensation.
-
Hydrolysis: The trimethoxysilyl group of the silane molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanols then react with hydroxyl groups present on the substrate surface (e.g., glass, silica, or other metal oxides) to form stable covalent siloxane bonds (Si-O-Si). Additionally, lateral polymerization between adjacent silanol molecules can occur, forming a cross-linked monolayer on the surface.
The terminal aldehyde groups remain oriented away from the surface, available for the covalent immobilization of biomolecules containing primary amine groups, such as proteins, peptides, and antibodies, through Schiff base formation.
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below. It is crucial to perform these steps in a clean environment to avoid contamination of the surfaces.
Substrate Cleaning and Activation
Thorough cleaning of the substrate is paramount for achieving a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.
Protocol for Glass or Silicon Substrates:
-
Initial Cleaning: Sonicate the substrates in a solution of laboratory-grade detergent for 15 minutes, followed by extensive rinsing with deionized (DI) water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then in an oven at 110°C for at least 1 hour. Store the activated substrates in a desiccator until use.
Silanization with this compound
This procedure should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.
Protocol:
-
Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature under an inert atmosphere.
-
Rinsing: Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Curing: Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.
-
Final Rinse and Storage: Rinse the cured substrates with acetone and dry them under a stream of inert gas. Store the aldehyde-functionalized substrates in a desiccator.
Immobilization of Biomolecules
The terminal aldehyde groups provide a reactive handle for the covalent attachment of amine-containing biomolecules.
Protocol for Protein Immobilization:
-
Protein Solution Preparation: Prepare a solution of the desired protein (e.g., antibody, enzyme) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 1.0 mg/mL.
-
Incubation: Immerse the aldehyde-functionalized substrates in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction (Optional but Recommended): To form a more stable secondary amine linkage, the Schiff base can be reduced. Immerse the substrates in a freshly prepared solution of sodium cyanoborohydride (50 mM in PBS) for 30 minutes at room temperature.
-
Washing: Wash the substrates extensively with the incubation buffer and then with DI water to remove any non-specifically bound protein.
-
Blocking (Optional): To prevent non-specific adsorption in subsequent assays, the remaining reactive aldehyde groups can be blocked by incubating the substrates with a solution of bovine serum albumin (BSA) or ethanolamine.
-
Drying and Storage: Dry the substrates under a stream of inert gas and store them under appropriate conditions for the immobilized biomolecule.
Data Presentation
Quantitative data for surfaces functionalized specifically with this compound is limited in the published literature. The following tables summarize typical data obtained for analogous silane-modified surfaces, which can be used as a benchmark for characterization.
Table 1: Contact Angle Measurements for Silane-Modified Surfaces
| Surface | Silane | Water Contact Angle (°) | Reference |
| Glass | None (Piranha cleaned) | < 10° | General Knowledge |
| Silicon | 3-Aminopropyltriethoxysilane (APTES) | 50-70° | [1] |
| Silicon | Octadecyltrichlorosilane (OTS) | 105-112° | [2] |
| Glass | This compound (Expected) | 50-75° | Estimated |
Note: The expected contact angle for this compound is an estimate based on its structure, which is more hydrophobic than a clean glass surface but less so than a long alkyl chain silane.
Table 2: Layer Thickness of Silane Monolayers Determined by Ellipsometry
| Substrate | Silane | Layer Thickness (nm) | Reference |
| Silicon | 3-Aminopropyltriethoxysilane (APTES) | 0.7 - 1.5 | [3] |
| Gold | Dodecanethiol (for comparison) | ~1.6 | [4] |
| Ruthenium | 1-Hexadecanethiol (for comparison) | ~2.2 | [5] |
| Silicon | This compound (Expected) | 0.8 - 1.2 | Estimated |
Note: The expected layer thickness for this compound is an estimate based on its molecular length.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. AFM methods for studying the morphology and micromechanical properties of the membrane of human buccal epithelium cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Surface Modification using 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of substrates using 4-(Trimethoxysilyl)butanal. This aldehyde-functionalized silane is a valuable reagent for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, onto hydroxylated surfaces like glass, silica, and silicon wafers. The presence of a terminal aldehyde group allows for efficient and specific bioconjugation, making it a versatile tool in the development of biosensors, microarrays, and other biomedical devices.
Introduction
Surface functionalization with organosilanes is a cornerstone of materials science and biotechnology. This compound offers a straightforward method to introduce reactive aldehyde groups onto a variety of substrates. The trimethoxysilyl group reacts with surface hydroxyls to form a stable siloxane bond, while the butanal moiety presents a terminal aldehyde ready for reaction with primary amines on biomolecules, typically through Schiff base formation followed by reductive amination for a stable secondary amine linkage. This approach avoids the use of often harsh bifunctional crosslinkers.
Experimental Protocols
This section details the necessary steps for substrate preparation, surface modification with this compound, and subsequent immobilization of biomolecules.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and hydroxylated surface is critical for uniform silanization. The following protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone, isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Sonciate the substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in acetone for 10 minutes.
-
Sonciate in isopropanol for 10 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour prior to silanization.
Protocol 2: Surface Silanization with this compound
This protocol describes the deposition of the aldehyde-functionalized silane layer. The reaction should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.
Materials:
-
Cleaned, hydroxylated substrates
-
Anhydrous toluene or ethanol
-
This compound
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
Procedure:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry reaction vessel under an inert atmosphere.
-
Immerse the pre-cleaned and dried substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C, with gentle agitation.
-
After incubation, remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.
-
Store the functionalized substrates in a desiccator until further use.
Protocol 3: Immobilization of Amine-Containing Biomolecules
This protocol outlines the covalent attachment of proteins or other amine-containing molecules to the aldehyde-functionalized surface.
Materials:
-
Aldehyde-functionalized substrates
-
Biomolecule solution (e.g., protein in a suitable buffer like PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN) solution (reductant)
-
Blocking solution (e.g., 1 M ethanolamine or 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a solution of the biomolecule to be immobilized at the desired concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.
-
Incubate the aldehyde-functionalized substrates with the biomolecule solution for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Following the initial incubation (Schiff base formation), add sodium cyanoborohydride to the solution to a final concentration of 50-100 mM and incubate for another 30-60 minutes at room temperature. This step reduces the Schiff base to a stable secondary amine bond.
-
Remove the substrates and wash them thoroughly with the wash buffer to remove non-covalently bound biomolecules.
-
To block any unreacted aldehyde groups and minimize non-specific binding in subsequent assays, immerse the substrates in a blocking solution for 1 hour at room temperature.
-
Rinse the substrates again with the wash buffer and then with DI water.
-
The biomolecule-functionalized substrates are now ready for use or can be stored under appropriate conditions (e.g., at 4°C in a buffer containing a preservative).
Data Presentation
The following table summarizes typical parameters and expected outcomes for the surface modification process. Note that these values are starting points and may require optimization for specific applications and substrates.
| Parameter | Value/Range | Characterization Method | Expected Outcome |
| Substrate Cleaning | |||
| Piranha Treatment Time | 30 - 60 min | Contact Angle Goniometry | Hydrophilic surface with a water contact angle < 10° |
| Silanization | |||
| This compound Conc. | 1 - 5% (v/v) | Ellipsometry, AFM | Uniform silane layer with a thickness of 1-5 nm |
| Reaction Time | 2 - 4 hours (RT) or 30-60 min (60-80°C) | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, and C signals corresponding to the silane |
| Curing Temperature | 110 - 120°C | Increased stability of the silane layer | |
| Biomolecule Immobilization | |||
| Biomolecule Concentration | 0.1 - 1.0 mg/mL | Fluorescence Microscopy (with labeled biomolecules) | Uniform fluorescence signal across the surface |
| Surface Protein Density | 0.1 - 1.0 ng/mm² | Quartz Crystal Microbalance (QCM) | Mass increase corresponding to biomolecule binding |
| Aldehyde Surface Density | 10¹³ - 10¹⁴ groups/cm² | Titration with a fluorescently labeled hydrazine | Quantification of reactive sites |
Visualizations
Caption: Experimental workflow for surface modification and bioconjugation.
Caption: Reaction scheme for surface modification and protein immobilization.
Application Notes and Protocols for 4-(Trimethoxysilyl)butanal in Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(Trimethoxysilyl)butanal for the formation of aldehyde-terminated self-assembled monolayers (SAMs). The protocols detailed below are intended to facilitate the reproducible formation of high-quality SAMs for a variety of applications, including biosensing, cell adhesion studies, and drug delivery development.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. This compound is an organosilane molecule well-suited for the formation of SAMs on hydroxylated surfaces, such as silicon oxide (SiO₂), glass, and other metal oxides. The trimethoxysilyl group serves as the anchoring moiety that covalently binds to the substrate, while the terminal aldehyde group provides a reactive site for the subsequent immobilization of biomolecules, such as proteins, peptides, and nucleic acids. The short butyl chain provides a well-defined spacer between the substrate and the functional headgroup.
The aldehyde-terminated surface created by this compound SAMs offers a versatile platform for various bioconjugation strategies, primarily through the formation of Schiff bases with primary amines present in biomolecules, followed by a reduction step to form a stable secondary amine linkage.
Applications
Aldehyde-terminated SAMs derived from this compound have a wide range of applications in research and drug development:
-
Biosensors: Covalent immobilization of antibodies, enzymes, or other recognition elements onto the SAM surface for the detection of specific analytes.
-
Cell Adhesion and Patterning: Creating defined regions of cell adhesion and resistance for studying cell behavior, migration, and tissue engineering.
-
Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting ligands to enhance specific cell or tissue uptake.
-
Proteomics: Covalent capture of proteins on surfaces for analysis by techniques such as mass spectrometry.
-
Fundamental Surface Science: Studying the effects of surface chemistry on protein adsorption, conformation, and function.
Experimental Protocols
Materials and Reagents
-
Substrates: Silicon wafers with a native oxide layer, glass microscope slides, or other suitable hydroxylated surfaces.
-
This compound (CAS: 501004-24-6)
-
Anhydrous Toluene or other anhydrous organic solvent (e.g., ethanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven or hot plate
Protocol for SAM Formation on Silicon Oxide/Glass Substrates
This protocol describes the formation of a this compound SAM on a silicon wafer or glass slide.
Step 1: Substrate Cleaning and Hydroxylation
-
Cut the silicon wafer or glass slides to the desired dimensions.
-
Place the substrates in a clean glass container.
-
Carefully add freshly prepared Piranha solution to completely immerse the substrates. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Leave the substrates in the Piranha solution for 30-60 minutes at room temperature. This step removes organic contaminants and hydroxylates the surface.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Repeat the rinsing and sonication steps two more times.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the cleaned substrates in an oven at 110-120 °C for at least 30 minutes to ensure a completely dry and hydroxylated surface.
Step 2: SAM Deposition
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
Transfer the hot, dry substrates from the oven directly into the silane solution.
-
Seal the container under a nitrogen or argon atmosphere to minimize exposure to moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Longer reaction times may be explored to optimize monolayer packing.
-
After the incubation period, remove the substrates from the silane solution.
Step 3: Rinsing and Curing
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, cure the SAM-coated substrates in an oven at 110-120 °C for 30-60 minutes.
The resulting substrates will have a uniform, aldehyde-terminated self-assembled monolayer.
Protocol for Biomolecule Immobilization
This protocol provides a general method for immobilizing proteins or other amine-containing molecules to the aldehyde-terminated SAM.
Step 1: Preparation of Reagents
-
Prepare a solution of the protein or biomolecule in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). The optimal concentration will depend on the specific biomolecule and should be determined empirically.
-
Prepare a fresh solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, in the same buffer at a concentration of approximately 50-100 mM. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.
Step 2: Immobilization Reaction
-
Place the this compound SAM-coated substrate in a clean container.
-
Add the biomolecule solution to the substrate, ensuring the entire surface is covered.
-
Allow the Schiff base formation to occur by incubating for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
Add the reducing agent solution to the biomolecule solution on the substrate to a final concentration of 5-10 mM.
-
Continue the incubation for an additional 1-2 hours at room temperature. This step reduces the Schiff base to a stable secondary amine linkage.
Step 3: Rinsing and Blocking
-
Rinse the substrate thoroughly with the reaction buffer to remove unbound biomolecules.
-
To block any remaining reactive aldehyde groups, incubate the substrate in a solution of a blocking agent, such as a 1 M ethanolamine solution or a 1% Bovine Serum Albumin (BSA) solution in PBS, for 30-60 minutes.
-
Rinse the substrate again with the buffer and then with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
The biomolecules are now covalently immobilized on the surface.
Characterization Data
The quality and properties of the this compound SAM can be assessed using various surface-sensitive techniques. The following table summarizes expected characterization data.
| Characterization Technique | Parameter | Expected Value/Observation |
| Contact Angle Goniometry | Water Contact Angle (θ) | 60° - 70° |
| Ellipsometry | Monolayer Thickness | 0.7 - 1.2 nm |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Spectrum | Peak at ~286.5 eV (C-O/C=O) and ~285.0 eV (C-C, C-H) |
| Si 2p Spectrum | Peak at ~102-103 eV (Si-O-Si) | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | C-H stretching | Peaks around 2850-2960 cm⁻¹ |
| C=O stretching (aldehyde) | Characteristic peak around 1720-1740 cm⁻¹ | |
| Si-O-Si stretching | Broad peak around 1000-1100 cm⁻¹ |
Visualizations
SAM Formation Workflow
Caption: Workflow for the formation of a this compound SAM.
Biomolecule Immobilization Pathway
Caption: Reaction pathway for covalent immobilization of biomolecules.
Logical Relationship of SAM Components
Caption: Components of the this compound SAM on a substrate.
Application Notes and Protocols for Bioconjugation using 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 4-(Trimethoxysilyl)butanal as a coupling agent for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, onto silica-based substrates. This method is widely applicable in the development of biosensors, immunoassays, and other diagnostic and therapeutic platforms.
Introduction
This compound is a bifunctional molecule that serves as a versatile crosslinker for bioconjugation. Its trimethoxysilyl group provides a mechanism for covalent attachment to hydroxyl-bearing surfaces like glass, silicon dioxide, and other silica-based materials. The terminal aldehyde group allows for the covalent immobilization of biomolecules containing primary amine groups, such as the lysine residues found in proteins. This two-step process, involving surface functionalization followed by biomolecule conjugation, results in a stable and oriented immobilization of biological macromolecules.
The initial reaction involves the hydrolysis of the trimethoxysilyl group in the presence of surface hydroxyls, leading to the formation of stable siloxane bonds. Subsequently, the aldehyde group reacts with primary amines on the biomolecule to form a Schiff base. This imine bond can be further stabilized by reduction to a secondary amine, ensuring a long-lasting and robust bioconjugate.
Key Experimental Workflows and Signaling Pathways
The overall workflow for bioconjugation using this compound can be visualized as a three-stage process: surface preparation and activation, silanization with the aldehyde-containing silane, and finally, the immobilization of the biomolecule of interest.
Figure 1: Experimental workflow for biomolecule immobilization.
The chemical pathway for the immobilization of a protein onto a silica surface is a two-step process. The first step is the formation of a Schiff base, which is a reversible reaction. The second, optional but highly recommended, step is the reduction of the Schiff base to a stable secondary amine.
Figure 2: Chemical pathway of protein immobilization.
Experimental Protocols
Materials and Reagents
-
Silica-based substrates (e.g., glass microscope slides, silicon wafers)
-
This compound (≥95%)
-
Anhydrous Toluene (or other suitable anhydrous organic solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Alternatively, an oxygen plasma cleaner
-
Biomolecule of interest (e.g., protein, antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Ethanolamine or other blocking agent
-
Deionized (DI) water
-
Absolute Ethanol
Protocol 1: Surface Preparation and Activation
This protocol describes the cleaning and hydroxylation of silica surfaces, a critical step for efficient silanization.
-
Piranha Etching (for robust cleaning):
-
Immerse the silica substrates in freshly prepared Piranha solution for 15-30 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with absolute ethanol and dry under a stream of nitrogen gas.
-
-
Plasma Cleaning (alternative method):
-
Place the substrates in an oxygen plasma cleaner.
-
Treat for 5-10 minutes according to the manufacturer's instructions. This process removes organic contaminants and generates surface hydroxyl groups.
-
Protocol 2: Surface Functionalization with this compound
This protocol details the deposition of the aldehyde-silane layer.
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the activated, dry substrates in the silane solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. To prevent water condensation, this step should be performed in a desiccated environment or under an inert atmosphere.
-
Remove the substrates and rinse with anhydrous toluene to remove excess silane.
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This promotes the formation of stable siloxane bonds.
-
Allow the substrates to cool to room temperature. The aldehyde-functionalized surfaces are now ready for bioconjugation.
Protocol 3: Biomolecule Immobilization
This protocol describes the covalent attachment of the biomolecule to the functionalized surface.
-
Prepare a solution of the biomolecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 0.1 to 2 mg/mL. The optimal concentration should be determined empirically.
-
Apply the biomolecule solution to the aldehyde-functionalized surface. Ensure the entire surface is covered.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, wash the surface thoroughly with the same buffer to remove non-covalently bound biomolecules.
Protocol 4: Reductive Amination for Schiff Base Stabilization (Optional but Recommended)
This protocol stabilizes the imine bond, preventing leakage of the immobilized biomolecule over time.
-
Prepare a fresh solution of a reducing agent. A common choice is 50 mM sodium cyanoborohydride in PBS, pH 7.4. Sodium borohydride can also be used, but the reaction should be performed at a slightly higher pH (e.g., pH 8-9) for optimal results.
-
Immerse the substrates with the immobilized biomolecule in the reducing solution.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the substrates extensively with the buffer and then with DI water.
-
(Optional) To block any remaining unreacted aldehyde groups, incubate the surface with a blocking agent such as 1 M ethanolamine or a solution of bovine serum albumin (BSA) for 30 minutes.
-
Rinse the final bioconjugated surface with DI water and dry under a stream of nitrogen. Store at 4°C until use.
Data Presentation
The efficiency of the bioconjugation process can be assessed by various surface characterization techniques. Below are tables summarizing typical quantitative data that can be obtained.
Table 1: Surface Characterization Before and After Functionalization
| Parameter | Bare Substrate | Activated Substrate | Aldehyde-Functionalized Substrate |
| Water Contact Angle | 30-40° | <10° | 60-70° |
| Surface Aldehyde Density | N/A | N/A | 1-5 x 10¹⁴ molecules/cm² |
| Technique | Goniometry | Goniometry | X-ray Photoelectron Spectroscopy (XPS), Fluorescence-based assays |
Table 2: Comparison of Immobilization Strategies
| Immobilization Method | Biomolecule Surface Density (ng/cm²) | Stability (retained activity after 7 days) | Orientation |
| Physical Adsorption | 100 - 200 | < 50% | Random |
| Covalent (Schiff Base only) | 150 - 300 | 60-70% | Random |
| Covalent (with Reduction) | 150 - 300 | > 90% | Random |
Note: The data presented in these tables are illustrative and can vary depending on the specific substrate, biomolecule, and reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biomolecule Immobilization | Incomplete surface activation | Ensure thorough cleaning and hydroxylation. Verify with contact angle measurements. |
| Inactive this compound | Use fresh, high-purity reagent. Store under anhydrous conditions. | |
| Low biomolecule concentration or reactivity | Increase biomolecule concentration. Optimize buffer pH for the Schiff base reaction (typically pH 7-8.5). | |
| High Background/Non-specific Binding | Incomplete blocking of unreacted aldehyde groups | Ensure the blocking step is performed thoroughly after biomolecule immobilization. |
| Hydrophobic interactions | Include a mild detergent (e.g., Tween-20) in washing steps. | |
| Poor Stability of Immobilized Biomolecule | Schiff base hydrolysis | Perform the reductive amination step to form a stable secondary amine bond. |
| Denaturation of the biomolecule | Optimize immobilization conditions (temperature, pH, incubation time) to maintain biomolecule activity. |
Conclusion
The use of this compound provides a robust and reliable method for the covalent immobilization of biomolecules onto silica-based surfaces. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully implement this bioconjugation strategy. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific application.
Applications of 4-(Trimethoxysilyl)butanal in Biosensors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(Trimethoxysilyl)butanal in the fabrication of biosensors. This organosilane is a valuable surface modification agent that introduces aldehyde functional groups onto hydroxyl-bearing substrates such as glass, silicon dioxide, and other metal oxides. These aldehyde groups serve as covalent attachment points for the immobilization of a wide range of biomolecules, including antibodies, enzymes, and nucleic acids, which is a critical step in the development of robust and sensitive biosensors.
The primary application of this compound in biosensor development is to create a stable, oriented, and biocompatible interface for the specific capture of target analytes. The covalent bond formed between the surface aldehyde and primary amines on the biomolecule (e.g., lysine residues in proteins) results in a durable sensor surface that can withstand various assay conditions.
Quantitative Data Summary
While specific performance data for biosensors utilizing this compound is not extensively reported in the literature, the following table summarizes typical performance characteristics achieved with aldehyde-based covalent immobilization strategies on various biosensor platforms. These values can be considered as a benchmark for biosensors developed using this surface chemistry.
| Parameter | Typical Value Range | Biosensor Type Example | Target Analyte Example |
| Limit of Detection (LOD) | 1 pM - 10 nM | Surface Plasmon Resonance (SPR) | Protein Biomarker |
| 10 pg/mL - 1 ng/mL | Electrochemical Impedance Spectroscopy (EIS) | Small Molecule | |
| Dynamic Range | 2 - 4 orders of magnitude | Quartz Crystal Microbalance (QCM) | Virus Particle |
| Immobilization Density | 100 - 800 ng/cm² | Biolayer Interferometry (BLI) | Antibody |
| Assay Time | 5 - 60 minutes | Fluorescence Immunoassay | Toxin |
| Surface Uniformity (RMS) | < 1 nm (post-silanization) | Atomic Force Microscopy (AFM) | N/A |
Experimental Protocols
Herein are detailed protocols for the key experimental procedures involving this compound for biosensor fabrication.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and hydrophilic surface is paramount for uniform silanization.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or RCA-1 solution (5:1:1 DI water: 27% ammonium hydroxide: 30% hydrogen peroxide).
-
Nitrogen gas stream
-
Plasma cleaner (optional)
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Option A (Piranha Etch): Immerse the substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Option B (RCA Clean): Immerse the substrates in RCA-1 solution at 75°C for 15 minutes.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma for 2-5 minutes to ensure complete hydroxylation and removal of organic contaminants.
-
Use the cleaned, hydroxylated substrates immediately for the silanization step.
Protocol 2: Surface Silanization with this compound
This protocol creates a covalent layer of aldehyde-terminated silane on the substrate.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Anhydrous toluene or ethanol (95%)
-
DI water
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Prepare a 1-5% (v/v) solution of this compound in the chosen solvent. For aqueous-ethanolic deposition, prepare a solution in 95% ethanol and 5% DI water. For anhydrous deposition, use anhydrous toluene.
-
Immerse the cleaned substrates in the silane solution in a sealed container under an inert atmosphere (nitrogen or argon) to prevent premature polymerization of the silane.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with the solvent (toluene or ethanol).
-
Sonciate the substrates in the solvent for 5 minutes to remove any physisorbed silane.
-
Dry the silanized substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the aldehyde-functionalized substrates in a desiccator until use.
Protocol 3: Covalent Immobilization of Biomolecules
This protocol describes the covalent attachment of proteins (e.g., antibodies) to the aldehyde-functionalized surface via Schiff base formation.
Materials:
-
Aldehyde-functionalized substrates
-
Biomolecule solution (e.g., antibody in Phosphate Buffered Saline, PBS, pH 7.4)
-
Sodium cyanoborohydride (NaCNBH₃) solution (optional, for reduction)
-
Blocking buffer (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Prepare a solution of the biomolecule at a desired concentration (e.g., 10-100 µg/mL) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the biomolecule solution to the aldehyde-functionalized surface, ensuring the entire surface is covered.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
(Optional but Recommended) Schiff Base Reduction: To form a stable secondary amine linkage, add sodium cyanoborohydride to the biomolecule solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature. (Caution: NaCNBH₃ is toxic and should be handled in a fume hood).
-
Wash the surface thoroughly with wash buffer (PBST) to remove unbound biomolecules.
-
Immerse the substrate in the blocking buffer for 30-60 minutes at room temperature to quench any unreacted aldehyde groups and to block non-specific binding sites.
-
Rinse the surface again with PBST and then with DI water.
-
Dry the biosensor chip under a gentle stream of nitrogen.
-
The biosensor is now ready for the detection assay.
Visualizations
Signaling Pathway and Immobilization Chemistry
Caption: Chemical pathway for surface functionalization and protein immobilization.
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for biosensor fabrication using this compound.
Generic Immunoassay Signaling Pathway
Caption: Logical flow of a sandwich immunoassay on the functionalized surface.
Application Notes and Protocols for 4-(Trimethoxysilyl)butanal as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethoxysilyl)butanal is a bifunctional molecule that serves as a versatile crosslinking agent, capable of bridging inorganic and organic materials. Its unique structure, featuring a trimethoxysilyl group at one end and an aldehyde group at the other, allows for a two-step reaction mechanism. This enables the formation of stable covalent bonds with a variety of substrates, making it a valuable tool in surface modification, biomaterial engineering, and drug delivery applications.
The trimethoxysilyl group facilitates attachment to inorganic surfaces, such as silica, glass, and metal oxides, through hydrolysis and condensation reactions. Upon hydrolysis in the presence of water, the methoxy groups are converted to reactive silanol groups. These silanols can then condense with hydroxyl groups present on the substrate surface or with other silanol groups to form stable siloxane (Si-O-Si) bonds.
The terminal aldehyde group provides a reactive site for covalent bonding with organic molecules, particularly those containing primary amine groups. The reaction between an aldehyde and a primary amine results in the formation of a Schiff base (an imine), creating a stable C=N double bond. This reaction is widely used in bioconjugation and polymer chemistry.
Mechanism of Action
The crosslinking action of this compound can be described in two distinct stages:
-
Surface Immobilization (Hydrolysis and Condensation): The trimethoxysilyl end of the molecule reacts with hydroxyl groups on inorganic surfaces. This process is typically acid- or base-catalyzed and involves the formation of silanol intermediates.
-
Biomolecule/Polymer Conjugation (Imine Formation): The aldehyde group reacts with primary amines present in biomolecules (e.g., proteins, peptides, chitosan) or synthetic polymers to form a stable imine linkage. This reaction is most efficient at a slightly acidic to neutral pH (around 5-7.4).
Below is a diagram illustrating the general crosslinking mechanism.
Caption: General mechanism of this compound as a crosslinking agent.
Applications
The dual reactivity of this compound makes it suitable for a range of applications in research and development:
-
Surface Modification of Biomaterials: To enhance biocompatibility and promote cell adhesion on inorganic implants or scaffolds.
-
Immobilization of Biomolecules: For the development of biosensors, affinity chromatography matrices, and enzymatic reactors.
-
Crosslinking of Hydrogels: To improve the mechanical strength and stability of hydrogels for drug delivery and tissue engineering.
-
Functionalization of Nanoparticles: To create targeted drug delivery systems and diagnostic imaging agents.
Quantitative Data
While specific performance data for this compound is not extensively published, the following table provides expected trends and parameters based on the known reactivity of similar aldehyde- and silane-functionalized crosslinkers. Researchers should optimize these conditions for their specific application.
| Parameter | Typical Range/Value | Factors Influencing | Analytical Techniques for Characterization |
| Surface Silanization | |||
| Reaction Time | 1 - 24 hours | Solvent, Temperature, pH, Surface pre-treatment | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Measurement, Atomic Force Microscopy (AFM) |
| Temperature | Room Temperature to 80°C | Solvent boiling point | |
| Concentration | 1 - 10% (v/v) in solvent | Substrate reactivity | |
| Aldehyde-Amine Coupling | |||
| Reaction Time | 2 - 48 hours | pH, Temperature, Concentration of reactants | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectroscopy (for labeled molecules) |
| pH | 5.0 - 7.4 | pKa of the amine | |
| Temperature | 4°C to 37°C | Stability of biomolecules | |
| Mechanical Properties of Crosslinked Hydrogels | |||
| Storage Modulus (G') | Varies (Pa to kPa range) | Crosslinker concentration, Polymer concentration | Rheometry |
| Swelling Ratio | Varies | Crosslinking density | Gravimetric analysis |
Experimental Protocols
Protocol 1: Surface Modification of Silica-Based Materials
This protocol describes the general procedure for immobilizing this compound onto a silica surface.
Materials:
-
Silica substrate (e.g., glass slide, silica nanoparticles)
-
This compound
-
Anhydrous toluene (or other suitable organic solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)
-
Ethanol
-
Nitrogen gas
Workflow Diagram:
Caption: Workflow for silica surface modification with this compound.
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the silica substrate by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) or by oxygen plasma treatment.
-
Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. To initiate hydrolysis, a small, controlled amount of water (e.g., 5% of the silane volume) can be added, sometimes with a catalytic amount of acid (e.g., acetic acid).
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for 2-16 hours at room temperature or elevated temperature (e.g., 60°C) under a nitrogen atmosphere to prevent unwanted polymerization in solution.
-
After the reaction, remove the substrate and rinse it thoroughly with fresh toluene to remove any unbound silane.
-
Perform a final rinse with ethanol and dry the substrate under a stream of nitrogen. The surface is now functionalized with aldehyde groups.
-
Protocol 2: Crosslinking of an Amine-Containing Polymer (e.g., Chitosan) to the Aldehyde-Functionalized Surface
This protocol outlines the conjugation of a primary amine-containing polymer to the prepared aldehyde surface.
Materials:
-
Aldehyde-functionalized substrate (from Protocol 1)
-
Amine-containing polymer (e.g., Chitosan, Poly-L-lysine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) solution (optional, for reduction of imine to a more stable amine bond)
Workflow Diagram:
Caption: Workflow for crosslinking an amine-containing polymer to an aldehyde-functionalized surface.
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the amine-containing polymer in a suitable buffer (e.g., PBS pH 7.4) to a desired concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Immerse the aldehyde-functionalized substrate in the polymer solution.
-
Incubate for 4-24 hours at a controlled temperature (e.g., room temperature or 37°C). The reaction vessel should be sealed to prevent evaporation.
-
-
Optional Reduction (for enhanced stability):
-
To convert the reversible imine bond to a more stable secondary amine bond, a mild reducing agent can be added.
-
Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer (final concentration typically 5-10 mM).
-
Add the reducing agent to the reaction mixture and incubate for an additional 1-2 hours. Caution: Handle cyanoborohydride in a fume hood as it can release toxic cyanide gas, especially under acidic conditions.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution and wash it extensively with the buffer to remove any non-covalently bound polymer.
-
Perform a final rinse with deionized water to remove buffer salts.
-
Dry the surface under a stream of nitrogen.
-
Characterization
Successful crosslinking can be confirmed using various analytical techniques:
-
FTIR Spectroscopy: To identify the disappearance of the aldehyde C=O stretch (around 1720 cm⁻¹) and the appearance of the imine C=N stretch (around 1650 cm⁻¹). If reduction is performed, the C-N stretch will be visible.
-
XPS: To analyze the elemental composition of the surface and confirm the presence of nitrogen from the conjugated amine-containing molecule.
-
Contact Angle Goniometry: To measure changes in surface hydrophilicity/hydrophobicity after modification.
-
AFM: To visualize changes in surface morphology and roughness.
-
Rheometry: For crosslinked hydrogels, to determine the viscoelastic properties such as storage (G') and loss (G'') moduli.
Safety and Handling
-
This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
The hydrolysis of trimethoxysilanes releases methanol, which is toxic. Ensure adequate ventilation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful crosslinking agent to create novel functional materials for a wide range of scientific and biomedical applications.
Application Notes and Protocols for Modifying Silicon Oxide Surfaces with 4-(Trimethoxysilyl)butanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of silicon oxide (SiO₂) surfaces is a critical step in the development of a wide range of biomedical and biotechnological devices, including biosensors, microarrays, and drug delivery systems. The ability to covalently attach biomolecules in a controlled and stable manner is paramount for the performance and reliability of these devices. 4-(Trimethoxysilyl)butanal is a bifunctional organosilane that serves as an excellent surface modifying agent. Its trimethoxysilyl group reacts with the hydroxyl groups present on the silicon oxide surface to form a stable siloxane bond, while the terminal aldehyde group provides a reactive site for the covalent immobilization of amine-containing biomolecules such as proteins, peptides, and antibodies. This document provides detailed application notes and experimental protocols for the modification of silicon oxide surfaces with this compound and the subsequent immobilization of biomolecules.
Key Applications
The aldehyde-functionalized surfaces created by treatment with this compound are versatile platforms for various applications in research and drug development:
-
Biosensor Fabrication: Immobilization of enzymes, antibodies, or nucleic acids for the detection of specific analytes.
-
Cell Adhesion Studies: Covalent attachment of cell adhesion peptides (e.g., RGD) to study cell-surface interactions.
-
Drug Discovery: Creation of protein microarrays for high-throughput screening of drug candidates.
-
Biomaterial Development: Surface modification of implants to improve biocompatibility and promote specific cellular responses.
Experimental Protocols
Protocol 1: Cleaning and Activation of Silicon Oxide Surfaces
A pristine and activated silicon oxide surface is crucial for achieving a uniform and stable silane layer. The following protocol describes a standard cleaning procedure.
Materials:
-
Silicon wafers or glass slides with a silicon oxide layer
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner (optional)
Procedure:
-
Sonciate the silicon oxide substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with isopropanol.
-
Rinse again with DI water.
-
Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.[1]
-
Rinse the substrates extensively with DI water to remove all traces of the Piranha solution.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For enhanced cleaning and hydroxylation, treat the substrates in a UV-Ozone cleaner for 10-15 minutes immediately before silanization.[1]
-
Store the cleaned substrates in a desiccator or use them immediately for the silanization step.
Protocol 2: Surface Modification with this compound
This protocol details the deposition of a this compound self-assembled monolayer (SAM) on the cleaned silicon oxide surface.
Materials:
-
Cleaned and activated silicon oxide substrates
-
This compound
-
Anhydrous toluene or other anhydrous organic solvent (e.g., ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel with a tightly sealed cap
-
Oven or hot plate
Procedure:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel under an inert atmosphere to minimize water content. The presence of a small, controlled amount of water is necessary for the hydrolysis of the methoxy groups, but excess water can lead to polymerization in solution.
-
Immerse the cleaned and activated silicon oxide substrates in the silane solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60-80°C. The optimal time and temperature may need to be determined empirically for specific applications.
-
After the reaction, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse the substrates with isopropanol and then DI water.
-
Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
-
Store the aldehyde-functionalized substrates in a desiccator until further use.
Protocol 3: Immobilization of Amine-Containing Biomolecules via Reductive Amination
This protocol describes the covalent attachment of biomolecules with primary amine groups (e.g., lysine residues in proteins) to the aldehyde-functionalized surface.
Materials:
-
Aldehyde-functionalized silicon oxide substrates
-
Biomolecule of interest (e.g., protein, peptide) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent. Caution: Sodium cyanoborohydride is toxic. Handle with care.
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine solution)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Procedure:
-
Prepare a solution of the amine-containing biomolecule in the desired buffer at a suitable concentration (typically 0.1-1 mg/mL for proteins).
-
Prepare a fresh solution of sodium cyanoborohydride in the same buffer at a concentration of approximately 50 mM.
-
Mix the biomolecule solution with the sodium cyanoborohydride solution.
-
Apply the mixture to the aldehyde-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The aldehyde on the surface reacts with the primary amines of the biomolecule to form a Schiff base, which is then reduced to a stable secondary amine by the sodium cyanoborohydride.
-
After incubation, wash the substrates thoroughly with washing buffer (e.g., PBST) to remove non-covalently bound biomolecules.
-
To block any unreacted aldehyde groups and prevent non-specific binding in subsequent assays, incubate the substrates in a blocking solution for 1 hour at room temperature.
-
Rinse the substrates again with washing buffer and then with DI water.
-
Dry the substrates under a gentle stream of nitrogen. The biomolecule-functionalized surface is now ready for use.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of modified silicon oxide surfaces. While specific values for this compound are not widely published, the data presented for analogous aldehyde and amine-functionalized silanes provide a reference for expected outcomes.
Table 1: Surface Characterization Data for Silane-Modified Silicon Oxide
| Silane Type | Surface | Contact Angle (°) | Layer Thickness (nm) | Surface Roughness (RMS, nm) |
| Unmodified SiO₂ | Hydrophilic | < 20° | - | ~0.2 - 0.5 |
| Aldehyde-Silane | Hydrophobic | 60° - 80° | 1 - 2 | ~0.3 - 0.7 |
| Amine-Silane (APTES) | Hydrophilic | 40° - 60° | 0.7 - 1.5 | ~0.3 - 0.6 |
Note: Contact angle is a measure of surface hydrophobicity. Layer thickness is typically measured by ellipsometry or AFM. Surface roughness is commonly determined by AFM.
Table 2: Biomolecule Immobilization Efficiency
| Surface Functionalization | Immobilized Biomolecule | Immobilization Method | Surface Coverage (ng/cm²) |
| Aldehyde-Silane | Protein (e.g., IgG) | Reductive Amination | 150 - 300 |
| Aldehyde-Silane | Peptide (e.g., RGD) | Reductive Amination | 50 - 150 |
| Amine-Silane + Glutaraldehyde | Protein (e.g., IgG) | Schiff Base Formation | 100 - 250 |
Note: Surface coverage can be quantified using techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or fluorescence intensity measurements of labeled biomolecules.
Visualization of Workflows and Pathways
Experimental Workflow for Surface Modification and Biomolecule Immobilization
Caption: Workflow for modifying silicon oxide surfaces and immobilizing biomolecules.
Chemical Pathway for Covalent Immobilization
Caption: Chemical pathway of surface modification and biomolecule immobilization.
References
Application Notes and Protocols for 4-(Trimethoxysilyl)butanal Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-(Trimethoxysilyl)butanal in the functionalization of surfaces and subsequent bioconjugation reactions. The procedures outlined below are intended to serve as a comprehensive guide for the covalent immobilization of biomolecules on various substrates.
Overview of this compound Chemistry
This compound is a bifunctional molecule that serves as a versatile linker for surface modification. Its trimethoxysilyl group reacts with hydroxylated surfaces, such as glass, silica, and metal oxides, to form stable covalent siloxane bonds. The terminal aldehyde group provides a reactive handle for the subsequent immobilization of biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides, primarily through reductive amination.
Experimental Protocols
Protocol for Surface Functionalization with this compound
This protocol details the procedure for immobilizing this compound onto a glass or silica surface.
Materials:
-
Glass slides or silica wafers
-
This compound
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
Heat the slides in an oven at 110°C for 1 hour to remove any residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried slides in the silane solution for 2 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse them with anhydrous toluene to remove any unbound silane.
-
Cure the slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane layer.
-
Sonicate the slides in toluene for 5 minutes to remove any physisorbed silane.
-
Dry the slides under a nitrogen stream. The aldehyde-functionalized slides are now ready for characterization or subsequent reactions.
-
Expected Characterization Results:
| Characterization Technique | Expected Outcome | Reference |
| Water Contact Angle | Increase from <10° (clean glass) to ~65° | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, O 1s, and C 1s peaks corresponding to the silane. The high-resolution C 1s spectrum should show a component attributable to the aldehyde carbonyl group. | [2][3] |
Protocol for Protein Immobilization via Reductive Amination
This protocol describes the covalent attachment of a protein to an aldehyde-functionalized surface.
Materials:
-
Aldehyde-functionalized glass slides
-
Protein solution (e.g., Bovine Serum Albumin, an antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Protein Incubation:
-
Prepare a solution of the protein to be immobilized in PBS at a concentration of 0.1-1 mg/mL.
-
Cover the aldehyde-functionalized slide with the protein solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C. This step forms an intermediate imine bond.
-
-
Reduction:
-
Prepare a fresh solution of sodium cyanoborohydride (50 mM) in PBS. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Gently rinse the slide with PBS to remove non-adsorbed protein.
-
Immerse the slide in the sodium cyanoborohydride solution for 1 hour at room temperature to reduce the imine to a stable secondary amine bond.
-
-
Blocking and Washing:
-
Rinse the slide with PBST.
-
Immerse the slide in a blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
Wash the slide three times with PBST for 5 minutes each with gentle agitation.
-
Rinse with deionized water and dry under a nitrogen stream. The protein-functionalized slide is ready for use in downstream applications.
-
Expected Characterization Results:
| Characterization Technique | Expected Outcome | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Increase in the N 1s signal intensity due to the presence of the protein's amide bonds. | [4] |
| Fluorescence Microscopy (if using a fluorescently labeled protein) | Uniform fluorescence signal across the surface. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the surface functionalization and bioconjugation process.
Caption: Workflow for surface functionalization and bioconjugation.
Signaling Pathway Representation
The chemical transformations involved in this process can be represented as a simplified pathway.
References
- 1. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 2. louis.uah.edu [louis.uah.edu]
- 3. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trimethoxysilyl)butanal in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethoxysilyl)butanal is a bifunctional organosilane coupling agent crucial for the surface modification of nanoparticles, particularly those with hydroxyl groups on their surface, such as silica (SiO2) and metal oxide nanoparticles. Its unique structure, featuring a trimethoxysilyl group at one end and an aldehyde group at the other, allows it to act as a molecular bridge. The trimethoxysilyl end covalently binds to the nanoparticle surface, while the terminal aldehyde group provides a reactive handle for the subsequent conjugation of biomolecules, drugs, or other ligands. This functionalization is pivotal in the development of advanced materials for drug delivery, diagnostics, and biocatalysis. The aldehyde group's ability to form pH-sensitive imine bonds (Schiff bases) with primary amines makes it particularly valuable for creating stimuli-responsive drug delivery systems.
Applications
The primary applications of this compound in nanoparticle functionalization revolve around its ability to introduce a reactive aldehyde surface.
-
pH-Responsive Drug Delivery: Aldehyde-functionalized nanoparticles can be loaded with amine-containing drugs or proteins through the formation of imine bonds. These bonds are relatively stable at physiological pH (7.4) but are susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This pH-dependent cleavage facilitates the targeted release of the therapeutic payload within the desired cellular compartment, minimizing off-target effects.
-
Bioconjugation and Biosensors: The aldehyde-functionalized surface serves as a platform for the covalent immobilization of proteins, antibodies, enzymes, and nucleic acids. This is essential for the development of targeted drug delivery systems, where antibodies can guide nanoparticles to specific cell types, and for the creation of biosensors, where the biological recognition element is stably attached to the nanoparticle surface.
-
Cross-linking and Material Science: The aldehyde groups can be used in cross-linking reactions to create more complex nanostructures or to integrate the functionalized nanoparticles into larger polymer matrices, enhancing the mechanical or functional properties of the composite material.
Quantitative Data
The following tables summarize representative quantitative data for aldehyde-functionalized dendritic mesoporous silica nanoparticles (DMSNs-CHO). While the original study utilized a triethoxy analogue, the data is presented here as a close approximation of what can be expected with this compound functionalization.
Table 1: Physicochemical Properties of Aldehyde-Functionalized Nanoparticles
| Parameter | Value |
| Average Particle Size | 174 ± 17 nm |
| Mesopore Size | 7.7 nm |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Model Protein Drug | Bovine Serum Albumin (BSA) |
| BSA Loading Capacity | ~136 µg/mg of nanoparticles[1][2] |
| Release at pH 7.4 (24h) | Low |
| Release at pH 5.0 (24h) | Significantly Higher |
Experimental Protocols
Protocol 1: Synthesis of Aldehyde-Functionalized Silica Nanoparticles
This protocol details the post-synthesis grafting of this compound onto pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., synthesized via the Stöber method)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Silanization: Add 1 mL of this compound to the nanoparticle suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C under constant stirring. Allow the reaction to proceed for 12 hours.
-
Washing: After cooling to room temperature, collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Purification: Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of ethanol. Sonicate for 10 minutes and centrifuge again. Repeat this washing step three times with ethanol and twice with deionized water to remove unreacted silane.
-
Drying: Dry the final aldehyde-functionalized silica nanoparticles under vacuum at 60°C for 12 hours. Store the dried nanoparticles in a desiccator.
Protocol 2: Protein Loading onto Aldehyde-Functionalized Nanoparticles
This protocol describes the loading of a model protein, Bovine Serum Albumin (BSA), onto the functionalized nanoparticles.
Materials:
-
Aldehyde-functionalized silica nanoparticles
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Nanoparticle Suspension: Disperse 10 mg of aldehyde-functionalized nanoparticles in 10 mL of PBS (pH 7.4).
-
Protein Solution: Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).
-
Loading: Add the nanoparticle suspension to the BSA solution and stir gently at room temperature for 24 hours to allow for the formation of imine bonds.
-
Separation: Centrifuge the mixture at 12,000 rpm for 20 minutes to pellet the BSA-loaded nanoparticles.
-
Quantification: Carefully collect the supernatant. Measure the concentration of unbound BSA in the supernatant using a UV-Vis spectrophotometer at 280 nm or a BCA protein assay.
-
Calculation: The amount of loaded BSA is calculated by subtracting the amount of unbound BSA from the initial amount of BSA added.
-
Washing: Wash the BSA-loaded nanoparticle pellet twice with PBS (pH 7.4) to remove any non-covalently bound protein.
Protocol 3: In Vitro pH-Responsive Protein Release
This protocol outlines the procedure to study the release of the loaded protein at different pH values.
Materials:
-
BSA-loaded nanoparticles
-
PBS (pH 7.4)
-
Acetate Buffer (pH 5.0)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Suspend a known amount of BSA-loaded nanoparticles in 2 mL of the release buffer (either PBS pH 7.4 or Acetate Buffer pH 5.0).
-
Dialysis: Place the suspension in a dialysis bag and immerse it in 50 mL of the corresponding release buffer.
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Measure the concentration of released BSA in the collected aliquots using a UV-Vis spectrophotometer at 280 nm.
-
Data Analysis: Calculate the cumulative percentage of released BSA over time for each pH condition.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Reaction mechanism of functionalization and drug conjugation.
References
Application Notes and Protocols for 4-(Trimethoxysilyl)butanal Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the application of 4-(Trimethoxysilyl)butanal as a surface coating agent. This aldehyde-functionalized silane is a valuable tool for surface modification, enabling the covalent immobilization of biomolecules, nanoparticles, and other ligands through Schiff base formation or other aldehyde-specific chemistries. The following protocols are designed to be adaptable for various substrates, such as glass, silicon wafers, and other materials with surface hydroxyl groups.
Overview and Principles
This compound is a bifunctional molecule. The trimethoxysilyl group facilitates the covalent attachment to hydroxylated surfaces through a hydrolysis and condensation process. The terminal aldehyde group remains available for subsequent covalent coupling reactions. This process allows for the creation of a stable, functionalized surface suitable for a wide range of applications in diagnostics, drug delivery, and biomaterial engineering.
The coating process involves three key steps:
-
Substrate Preparation: Thorough cleaning and hydroxylation of the substrate surface to ensure optimal reaction with the silane.
-
Silanization: Reaction of the this compound with the prepared substrate to form a covalent bond.
-
Curing and Post-Treatment: Removal of residual unbound silane and stabilization of the coating.
Materials and Equipment
Reagents:
-
This compound (CAS No. 18269-43-7)
-
Anhydrous solvent (e.g., toluene, acetone, or ethanol)
-
Deionized (DI) water
-
Acids and bases for cleaning (e.g., HCl, H₂SO₄, NH₄OH, H₂O₂)
-
Nitrogen gas (for drying)
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Oven or hot plate
-
Glassware (e.g., beakers, Coplin jars)
-
Pipettes and measuring cylinders
-
Forceps
-
Spin coater (optional)
-
Contact angle goniometer
-
Ellipsometer
Experimental Protocols
Substrate Preparation (Glass or Silicon Wafers)
A pristine and hydrophilic surface is crucial for uniform silane coating. The following is a common cleaning procedure.
Protocol 1: Piranha Solution Cleaning (Use with extreme caution in a fume hood)
-
Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.
-
Leave the substrates in the solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse with ethanol or acetone.
-
Dry the substrates under a stream of nitrogen gas.
-
Use the cleaned substrates immediately for silanization.
Protocol 2: RCA Cleaning
-
Immerse substrates in a solution of NH₄OH:H₂O₂:H₂O (1:1:5 ratio) and heat at 75-80 °C for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse in a solution of HCl:H₂O₂:H₂O (1:1:6 ratio) and heat at 75-80 °C for 15 minutes.
-
Rinse extensively with DI water.
-
Dry under a stream of nitrogen.
Silanization with this compound
This protocol describes a solution-phase deposition method.
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or acetone) in a clean, dry glass container. Prepare this solution fresh just before use.
-
For aqueous-organic solvent systems, a 95:5 (v/v) ethanol:water mixture can be used. The water facilitates the hydrolysis of the methoxysilyl groups. The pH can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Immerse the cleaned and dried substrates into the silane solution for 30 seconds to 2 hours. The optimal time will depend on the desired surface coverage and the reactivity of the substrate.
-
After immersion, rinse the substrates with the anhydrous solvent (e.g., toluene or acetone) to remove excess, unbound silane.
-
Perform a final rinse with DI water.
Curing and Post-Treatment
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the silane layer by baking the substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
After curing, allow the substrates to cool to room temperature.
-
The aldehyde-functionalized surface is now ready for subsequent immobilization steps. Store in a desiccator to prevent contamination and degradation.
Quantitative Data and Characterization
Due to the limited availability of specific quantitative data for this compound coatings in the literature, the following tables provide representative data from analogous silane systems to illustrate the expected outcomes of the coating process.
Table 1: Representative Contact Angle Measurements for Silanized Surfaces
| Surface | Water Contact Angle (°) | Reference |
| Uncoated, Cleaned Glass | < 10° | [Generic] |
| Amine-terminated Silane (APTES) | 50-70° | [1] |
| Methyl-terminated Silane | ~105° | [2] |
| Aldehyde-terminated Silane (Expected) | 40-60° | Estimated based on the polarity of the aldehyde group |
Note: The water contact angle for an aldehyde-terminated surface is expected to be intermediate between a hydrophilic amine and a hydrophobic methyl surface due to the polar nature of the aldehyde group.
Table 2: Representative Thickness of Silane Layers
| Silane Type | Deposition Method | Typical Thickness | Measurement Technique | Reference |
| Aminopropyltriethoxysilane (APTES) | Solution Phase | 0.5 - 2 nm | Ellipsometry, XPS | [3] |
| Octadecyltrichlorosilane (OTS) | Solution Phase | ~2.5 nm | Ellipsometry | [1] |
| This compound (Expected) | Solution Phase | 0.8 - 1.5 nm | Ellipsometry | Estimated based on molecular length |
Note: The thickness of the silane layer is dependent on reaction conditions and whether a monolayer or a multilayer is formed.
Table 3: Stability of Silane Coatings
| Silane Type | Storage Condition | Stability | Observation | Reference |
| Various Organosilanes | Stored in air or oil | Stable for weeks to months | Little change in contact angle | [4] |
| Various Organosilanes | Stored in water | Gradual degradation | Decrease in contact angle over days to weeks, indicating hydrolysis of the siloxane bonds | [4] |
| Aldehyde-terminated SAMs | Ambient conditions | Prone to oxidation | The aldehyde group can oxidize to a carboxylic acid over time, altering surface chemistry. | [5] |
Diagrams
Signaling Pathway: Hydrolysis and Condensation of this compound
Caption: Hydrolysis of this compound and its condensation on a hydroxylated substrate.
Experimental Workflow
Caption: Experimental workflow for surface coating with this compound.
References
- 1. bioforcenano.com [bioforcenano.com]
- 2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Protective Layers Based on Crosslinked Glutaraldehyde/3-aminopropyltriethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wetting Properties and Stability of Silane-Treated Glass Exposed to Water, Air, and Oil | Semantic Scholar [semanticscholar.org]
- 5. Structural characterization of aldehyde-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-(Trimethoxysilyl)butanal Silanization
Welcome to the technical support center for 4-(Trimethoxysilyl)butanal silanization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of surface modification using this bifunctional silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent or failed silanization with this compound?
A1: The most common issue is the premature hydrolysis and self-condensation of the trimethoxysilyl group in the presence of trace amounts of water.[1][2] This leads to the formation of polysiloxane oligomers in solution or on the surface, rather than a uniform monolayer covalently bonded to the substrate. All glassware and solvents must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[3]
Q2: How does pH affect the silanization process?
A2: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. Generally, hydrolysis is fastest under acidic conditions (pH 3-4.5), which protonates the alkoxy groups, making them better leaving groups.[4][5] Condensation of the resulting silanols to form siloxane bonds (either with the surface or with other silanes) is favored under basic conditions (pH > 7).[6] A two-step protocol, involving initial acidic hydrolysis followed by a basic condensation step, can sometimes provide better control over the reaction.[7]
Q3: Can I perform the silanization in an aqueous or alcohol-based solvent?
A3: While a small, stoichiometric amount of water is required for hydrolysis, using bulk water or alcohol as a solvent can be problematic. High concentrations of water or protic solvents like ethanol can accelerate bulk polymerization, leading to the formation of insoluble polysiloxanes.[2][8] If an alcohol/water solution is used, the reaction parameters (pH, concentration, time) must be precisely controlled to favor surface reaction over self-condensation.[6] Anhydrous organic solvents like toluene are often preferred for better control.
Q4: My aldehyde-functionalized surface loses its reactivity over time. Why?
A4: The aldehyde group of this compound is susceptible to oxidation, especially when exposed to air, which converts it into a non-reactive carboxylic acid. Once the surface is prepared, it should be used promptly or stored under an inert, dry atmosphere, protected from light.
Q5: How can I confirm that the silanization was successful?
A5: Surface characterization can be performed using several methods. A simple qualitative test is measuring the water contact angle; a successful hydrophobic silane coating will increase the contact angle compared to the clean, hydrophilic substrate. For quantitative analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of silicon and carbon in the expected ratios on the surface. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the characteristic bonds of the grafted silane.[9]
Troubleshooting Guide
This guide addresses common problems observed during silanization experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms in the silane solution. | Premature hydrolysis and extensive self-condensation of the silane due to excess water. | Ensure all solvents and glassware are anhydrous. Handle the silane and prepare solutions under an inert atmosphere (e.g., nitrogen gas).[3] |
| Surface is hazy, cloudy, or has an uneven coating. | Deposition of thick, multi-layered polysiloxane films instead of a monolayer. This can be caused by overly high silane concentration or prolonged reaction times. | Reduce the silane concentration (typically 1-2% v/v is sufficient). Optimize and shorten the immersion time. After deposition, rinse thoroughly with the anhydrous solvent (e.g., toluene, acetone) to remove physisorbed material.[3] |
| Poor surface coverage or low reaction yield. | 1. Inactive substrate surface (insufficient hydroxyl groups).2. Steric hindrance from contaminants.3. Insufficient reaction time or temperature. | 1. Pre-treat the substrate with a piranha solution or plasma cleaning to generate surface hydroxyl (-OH) groups.[3]2. Ensure the substrate is meticulously cleaned and rinsed before silanization.3. Increase reaction time or gently heat the reaction mixture (e.g., 50-70°C), ensuring the solvent's boiling point is not exceeded. |
| Functionalized surfaces show poor stability in water. | Hydrolysis of the Si-O-Substrate bonds. This can be catalyzed by residual functional groups, such as amines in aminosilanes.[10][11] | After silanization, perform a thermal curing step (e.g., baking at 100-120°C for 1 hour) to drive the condensation reaction and form more stable, cross-linked siloxane bonds. Ensure a thorough rinse to remove any catalysts. |
| Inconsistent results between experimental batches. | Variability in ambient humidity, solvent purity, or substrate preparation. | Standardize the entire protocol. Use a glove box or Schlenk line for sensitive steps. Use freshly opened bottles of high-purity, anhydrous solvents. Implement a consistent and rigorous substrate cleaning procedure for every experiment. |
Visual Guides and Protocols
Reaction Pathway: Desired vs. Undesired Reactions
The silanization process involves a competition between the desired surface reaction and the undesired self-condensation.
Caption: Key reaction pathways in the silanization process.
General Experimental Workflow
A typical workflow for solution-phase silanization involves several critical steps.
Caption: Standard workflow for surface functionalization.
Detailed Experimental Protocol: Silanization of Glass/Silicon Substrates
This protocol provides a general method for creating an aldehyde-functionalized surface.
1. Materials and Reagents:
-
This compound (Store under inert gas)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Glass or silicon substrates
-
Glassware (dried overnight in an oven at >120°C)
-
Nitrogen or Argon gas supply
2. Substrate Cleaning and Activation (Hydroxylation):
-
Sonciate substrates in acetone for 15 minutes.
-
Sonciate substrates in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Piranha Cleaning (Perform in a certified fume hood with protective gear): Immerse the dried substrates in freshly prepared piranha solution for 30-45 minutes. The solution is extremely corrosive and reactive.
-
Carefully remove substrates and rinse extensively with DI water.
-
Dry the substrates completely in an oven at 120°C for at least 1 hour and allow to cool in a desiccator just before use.
3. Silanization Procedure (Under Inert Atmosphere):
-
Transfer the cleaned, dry substrates into a reaction vessel inside a glovebox or Schlenk line.
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene.
-
Immerse the substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the temperature can be increased to 60-70°C.
-
Remove the substrates from the silane solution.
4. Rinsing and Curing:
-
Rinse the functionalized substrates by sonicating in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane.
-
Repeat the rinse with acetone.
-
Dry the substrates under a stream of nitrogen.
-
To form stable covalent bonds, cure the substrates in an oven at 110-120°C for 1 hour.
-
Allow the substrates to cool. Store in a dry, inert environment (e.g., a desiccator or glovebox) and use for subsequent applications as soon as possible.
References
- 1. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-(Trimethoxysilyl)butanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-(Trimethoxysilyl)butanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional molecule commonly used as a coupling agent or crosslinker. Its aldehyde group allows for reaction with primary amines to form imines, while the trimethoxysilyl group can hydrolyze to form silanols. These silanols can then condense with hydroxyl groups on inorganic substrates (like silica, glass, or metal oxides) or with other silane molecules to form stable siloxane bonds. This dual reactivity makes it ideal for surface modification, immobilization of biomolecules (e.g., enzymes, antibodies), and preparation of organic-inorganic hybrid materials.
Q2: What are the key storage and handling recommendations for this compound?
A2: Due to the hydrolytic sensitivity of the trimethoxysilyl group, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Moisture can lead to premature hydrolysis and oligomerization, reducing the compound's reactivity. The aldehyde group is also susceptible to oxidation, so prolonged exposure to air should be avoided.
Q3: Can I use 4-(Triethoxysilyl)butanal instead of this compound?
A3: Yes, 4-(triethoxysilyl)butanal can often be used as a substitute. The primary difference lies in the reactivity of the alkoxysilyl group. Trimethoxysilyl groups generally hydrolyze faster than triethoxysilyl groups.[1] The choice between them may depend on the desired rate of hydrolysis and condensation in your specific application. The ethoxy variant releases ethanol upon hydrolysis, which is less toxic than methanol, a consideration for certain biological applications.
Troubleshooting Guides
Synthesis of this compound via Hydrosilylation
The most common synthetic route to this compound is the platinum-catalyzed hydrosilylation of 3-butenenitrile with trimethoxysilane, followed by reduction of the resulting nitrile.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of a reliable platinum catalyst, such as Karstedt's catalyst or Speier's catalyst.[2][3] Ensure the catalyst has been stored properly under inert atmosphere. |
| Catalyst Poisoning | The substrate (3-butenenitrile) or solvent may contain impurities like sulfur or phosphorus compounds that can poison platinum catalysts.[4] Purify the starting materials and use high-purity, dry solvents. |
| Insufficient Reaction Temperature | Hydrosilylation reactions often require heating.[5] Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. If no reaction occurs, gradually increase the temperature, but be cautious of side reactions at higher temperatures. |
| Moisture in the Reaction | Water will react with trimethoxysilane, leading to the formation of siloxanes and reducing the amount of reagent available for hydrosilylation. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Isomerization of the Alkene | Platinum catalysts can sometimes cause isomerization of the double bond in the starting material. Using a different platinum catalyst or a lower reaction temperature may minimize this side reaction. |
| Side Reactions of the Nitrile Group | The nitrile group can also undergo side reactions. Optimizing the catalyst and reaction conditions is crucial for selectivity. |
| Incorrect Stoichiometry | An excess of either reactant can lead to side reactions. Use a slight excess of the alkene (e.g., 1.1 equivalents) to ensure complete consumption of the more valuable silane. |
Purification of this compound
Problem 1: Product Decomposition during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Hydrolysis on Silica Gel | The acidic nature of standard silica gel can catalyze the hydrolysis of the trimethoxysilyl group. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. |
| Product Instability | The aldehyde group can be sensitive. Work up the reaction and perform the purification as quickly as possible. Keep fractions cold if necessary. |
Problem 2: Incomplete Separation from Starting Materials or Byproducts
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Components | Optimize the eluent system for column chromatography by testing various solvent mixtures with thin-layer chromatography (TLC) first. A gradient elution may be necessary. |
| High Boiling Point Impurities | If impurities have a significantly different boiling point, consider purification by vacuum distillation.[6] This can be more efficient for larger scales. |
Use in Surface Modification and Immobilization
Problem 1: Inefficient Surface Modification or Low Immobilization Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of the Silane | Pre-hydrolyze the this compound in an aqueous-organic solvent mixture before applying it to the surface. The pH of this solution can affect the rate of hydrolysis and condensation.[7] |
| Poor Surface Preparation | The substrate surface must be clean and have a sufficient density of hydroxyl groups. For glass or silica surfaces, treatment with an acid or piranha solution followed by thorough rinsing with deionized water is recommended. |
| Steric Hindrance | The biomolecule you are trying to immobilize may be sterically hindered from reacting with the aldehyde group on the surface. Consider using a longer-chain aldehyde-functionalized silane to extend the reactive group further from the surface. |
| Suboptimal pH for Imine Formation | The reaction between the aldehyde and a primary amine to form an imine is pH-dependent. The optimal pH is typically mildly acidic to neutral (pH 5-7.5) to facilitate both amine nucleophilicity and dehydration. |
Experimental Protocols
Representative Protocol for Synthesis of this compound
This protocol is a representative procedure based on general principles of hydrosilylation and subsequent nitrile reduction. Optimization will be required for specific laboratory conditions.
Step 1: Hydrosilylation of 3-Butenenitrile
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add 3-butenenitrile (1.0 eq) and a platinum catalyst (e.g., Karstedt's catalyst, 10-50 ppm Pt).
-
Reaction: Heat the mixture to 60-80 °C. Add trimethoxysilane (1.05 eq) dropwise from the dropping funnel over 1-2 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or by observing the disappearance of the Si-H stretch in the IR spectrum (~2150 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product, 4-(trimethoxysilyl)butyronitrile, can be purified by vacuum distillation or used directly in the next step.
Step 2: Reduction of 4-(Trimethoxysilyl)butyronitrile to this compound
-
Setup: In a separate oven-dried, three-necked flask under nitrogen, prepare a solution of the crude 4-(trimethoxysilyl)butyronitrile in a dry, non-protic solvent (e.g., toluene or THF).
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in a suitable solvent dropwise, maintaining the low temperature.
-
Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt).
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Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on deactivated silica gel.
Quantitative Data Summary
The following tables provide starting points for the optimization of reaction conditions based on literature for analogous hydrosilylation and reduction reactions.
Table 1: Hydrosilylation Reaction Parameters
| Parameter | Range | Notes |
| Catalyst Loading (Pt) | 5 - 100 ppm | Higher loadings may increase reaction rate but also the cost and potential for side reactions.[8] |
| Temperature | 40 - 100 °C | Lower temperatures may improve selectivity but require longer reaction times. |
| Reactant Ratio (Alkene:Silane) | 1:1 to 1.2:1 | A slight excess of the alkene is often used. |
| Solvent | Toluene, THF, Hexane | Solvents should be anhydrous. |
| Typical Yields | 60 - 95% | Highly dependent on substrate, catalyst, and conditions.[1] |
Table 2: DIBAL-H Reduction Parameters
| Parameter | Condition | Notes |
| Temperature | -78 °C | Crucial for preventing over-reduction to the amine. |
| Equivalents of DIBAL-H | 1.0 - 1.2 eq | A slight excess is typically used to ensure complete conversion. |
| Solvent | Toluene, THF, Dichloromethane | Must be anhydrous and non-protic. |
| Typical Yields | 70 - 90% | Dependent on the purity of the starting nitrile and careful control of reaction conditions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Reaction pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to prevent aggregation with 4-(Trimethoxysilyl)butanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trimethoxysilyl)butanal. The information is designed to help prevent aggregation and other common issues encountered during experimental procedures.
Troubleshooting Guides
Issue: Precipitate formation or cloudiness in the silane solution.
This is a common sign of premature hydrolysis and condensation of the trimethoxysilyl group, leading to the formation of insoluble polysiloxane networks.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Store this compound under anhydrous and inert conditions (e.g., nitrogen or argon). Use a syringe with a septum to dispense the reagent. Ensure all glassware and solvents are thoroughly dried before use. |
| Inappropriate pH | The rate of hydrolysis is minimized at a near-neutral pH. For pre-hydrolysis steps, a slightly acidic pH (4-5) is often used to catalyze hydrolysis while minimizing the rate of condensation.[1][2] |
| Elevated Temperature | Hydrolysis and condensation rates increase with temperature.[3][4] Perform reactions at room temperature or below unless the protocol specifies otherwise. |
| Prolonged Storage after Opening | Once opened, the reagent is susceptible to moisture from the atmosphere. Use fresh or properly stored aliquots for best results. |
Issue: Low reactivity or incomplete surface modification.
This may indicate that the silane has not been properly activated (hydrolyzed) or that the surface is not appropriately prepared.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Pre-hydrolyze the silane in an aqueous-organic solvent mixture (e.g., 95% ethanol/5% water) with a small amount of acid catalyst (e.g., acetic acid) to a pH of 4-5.[1][2] Allow sufficient time for hydrolysis to occur (typically 5-15 minutes). |
| Inactive Substrate Surface | The substrate surface must have a sufficient density of hydroxyl groups for the silane to react. For silica-based substrates, pre-treat with an acid (e.g., piranha solution) or plasma cleaning to generate hydroxyl groups. |
| Steric Hindrance | Ensure the concentration of the silane solution is not too high, which can lead to the formation of multilayers and incomplete surface coverage. |
Issue: Poor protein or biomolecule immobilization.
This can result from issues with either the silanized surface or the subsequent coupling chemistry.
| Potential Cause | Recommended Solution |
| Suboptimal pH for Imine Formation | The reaction between the aldehyde group of the silane and primary amines on the biomolecule is pH-dependent. The optimal pH for imine formation is typically around 5.[5] |
| Hydrolysis of the Imine Bond | The Schiff base (imine) formed is reversible and can hydrolyze. For stable conjugation, the imine bond can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride. |
| Aldehyde Reactivity Loss | The aldehyde group may undergo oxidation or self-condensation over time. Use freshly prepared silanized surfaces for immobilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation of this compound?
A1: The primary cause of aggregation is the hydrolysis of the trimethoxysilyl groups to form silanols, followed by their condensation to form polysiloxane networks. This process is highly sensitive to the presence of water, pH, and temperature.
Q2: How can I control the hydrolysis and condensation of this compound?
A2: To control these reactions, you should:
-
Work under anhydrous conditions until you are ready for the hydrolysis step.
-
Control the pH of your reaction. Hydrolysis is catalyzed by both acid and base, but condensation is minimized at a slightly acidic pH (around 4-5).[1][2]
-
Maintain a low temperature during storage and reaction, as higher temperatures accelerate both hydrolysis and condensation.[3][4]
Q3: What are the potential side reactions of the aldehyde group?
A3: The aldehyde group can undergo self-aldol condensation, especially under basic conditions, leading to the formation of dimers or oligomers. It can also be oxidized to a carboxylic acid if exposed to oxidizing agents.
Q4: What is the optimal pH for reacting the aldehyde group with a primary amine on a protein?
A4: The formation of an imine (Schiff base) between an aldehyde and a primary amine is most efficient at a slightly acidic pH, typically around 5.[5] At lower pH, the amine will be protonated and non-nucleophilic, while at higher pH, the acid catalysis required for the reaction is absent.
Data Presentation
Table 1: Effect of pH on the Relative Rate of Hydrolysis of Trimethoxysilanes
| pH | Relative Rate of Hydrolysis |
| 2 | High |
| 4 | Moderate |
| 7 | Low (Minimum) |
| 10 | High |
This table provides a qualitative summary based on general knowledge of silane chemistry. The hydrolysis rate is minimized at neutral pH and increases under both acidic and basic conditions.[1][2]
Table 2: Effect of Temperature on the Rate of Hydrolysis and Condensation of Trimethoxysilanes
| Temperature (°C) | Relative Rate of Hydrolysis | Relative Rate of Condensation |
| 25 | 1x | 1x |
| 50 | > 6x | Significantly Increased |
| 70 | Dramatically Increased | Dramatically Increased |
Data generalized from studies on similar trimethoxysilanes. Increasing the temperature significantly accelerates both hydrolysis and condensation rates.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Pre-hydrolyzed Solution of this compound
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Prepare a 95:5 (v/v) solution of ethanol and water.
-
Adjust the pH of the ethanol/water solution to 4.5-5.0 using a weak acid such as acetic acid.
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While stirring, add this compound to the acidified solvent to a final concentration of 1-2% (v/v).
-
Continue to stir the solution for 5-15 minutes at room temperature to allow for hydrolysis to occur.
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The solution is now ready for use in surface modification. It is recommended to use the solution immediately to avoid significant condensation.
Protocol 2: Covalent Immobilization of a Protein to a Silica Surface
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Surface Preparation: Clean the silica substrate by sonicating in acetone and isopropanol, followed by drying under a stream of nitrogen. Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups. Rinse thoroughly with deionized water and dry.
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Silanization: Immerse the activated substrate in the freshly prepared pre-hydrolyzed solution of this compound (from Protocol 1) for 1-2 hours at room temperature.
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Rinsing and Curing: Rinse the substrate with ethanol to remove any unbound silane and then cure at 110°C for 30-60 minutes to promote covalent bond formation with the surface.
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Protein Immobilization: Prepare a solution of the protein in a suitable buffer at a pH of approximately 5. Incubate the silanized substrate with the protein solution for 2-4 hours at room temperature.
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(Optional) Reductive Amination: To form a stable secondary amine linkage, add a solution of sodium cyanoborohydride to the protein solution to a final concentration of ~50 mM and incubate for an additional 1-2 hours.
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Final Wash: Wash the substrate thoroughly with buffer and deionized water to remove any non-covalently bound protein.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound leading to aggregation.
Caption: Experimental workflow for protein immobilization on a silica surface.
References
- 1. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Trimethoxysilyl)butanal Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trimethoxysilyl)butanal. It covers common issues from storage and handling to reaction optimization and surface characterization.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Q1: How should I properly store this compound?
Proper storage is critical to prevent degradation. The trimethoxysilyl group is highly susceptible to hydrolysis in the presence of moisture.[1][2] Store the reagent in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, in a cool, dry, and dark place.[1][2] The ideal storage temperature is below 25°C.[1]
Q2: What are the key safety precautions when handling this reagent?
This compound is a highly flammable liquid and vapor and can cause serious eye irritation.[3][4][5] Always handle this chemical in a well-ventilated fume hood.[2][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] All equipment used for handling and transfer must be grounded to prevent static discharge.[3][4]
Section 2: Solution Preparation and Reaction Troubleshooting
Q3: My silane solution turned cloudy or formed a white precipitate. What happened and can I still use it?
This indicates that the silane has prematurely hydrolyzed and undergone self-condensation to form insoluble polysiloxanes.[1][6] This can be caused by exposure to atmospheric moisture, using wet solvents, or improper storage. The solution is no longer effective for creating a uniform monolayer and should not be used.[6] Always prepare silane solutions immediately before use with anhydrous solvents.[6]
Q4: What is the optimal pH for hydrolysis and surface treatment reactions?
The hydrolysis of the trimethoxysilyl group is the first step in the surface coupling reaction. This process is most efficient in a slightly acidic to neutral pH range (typically 4-5).[1][7] Alkaline conditions can accelerate hydrolysis but also promote rapid self-condensation, leading to poor results.[1] For non-amino silanes like this one, adding a small amount of an acid, such as acetic acid (0.1%-0.5%), can help achieve the optimal pH.[7]
Q5: I'm observing poor or inconsistent surface modification. What are the likely causes?
Several factors can lead to poor results:
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Improper Substrate Cleaning: The substrate surface must be scrupulously clean and possess available hydroxyl (-OH) groups for the reaction to occur.
-
Moisture Contamination: As mentioned, water in your solvent or from the atmosphere can degrade the silane before it reacts with the surface.[1]
-
Incorrect Silane Concentration: Using too much silane is counterproductive. Excess silane can form multilayers and weakly bonded oligomers on the surface, creating an unstable film.[6]
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Reaction Time and Temperature: Silanization may require sufficient time to complete. For some applications, a post-deposition curing or baking step is necessary to form stable covalent bonds.[7]
Q6: How much silane should I use for my surface treatment?
The goal of silanization is typically to form a uniform monolayer on the substrate. A common starting concentration for a solution-based deposition is 0.5% to 2% by weight of the silane in the chosen solvent.[7][8] The optimal amount depends on the substrate's surface area. Excess silane does not improve the surface and can be detrimental to adhesion and uniformity.[6]
Q7: How can I confirm the successful functionalization of my substrate with the aldehyde group?
You can verify successful surface modification through several analytical techniques:
-
Contact Angle Goniometry: A successful silanization that creates an organic layer on a hydrophilic substrate (like glass or silica) will typically increase the surface's hydrophobicity, leading to a higher water contact angle.[9]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of silicon (Si 2p) and changes in the carbon (C 1s) and oxygen (O 1s) signals corresponding to the attached molecule.
-
Atomic Force Microscopy (AFM): AFM can reveal changes in surface morphology and roughness after modification.[10]
-
Chemical Derivatization: The surface-bound aldehyde groups can be reacted with an amine-containing fluorescent dye or tag. Subsequent analysis by fluorescence microscopy can provide a visual confirmation of successful and uniform functionalization.[10]
Data and Parameters
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₄Si | [11][12] |
| Molecular Weight | 192.29 g/mol | [12] |
| Boiling Point | ~188.7 °C (Predicted) | [12] |
| Density | ~0.979 g/cm³ (Predicted) | [12] |
| CAS Number | 501004-24-6 | [12][13] |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Silane Solution | Premature hydrolysis and self-condensation from moisture contamination. | Discard the solution. Prepare fresh solution using anhydrous solvents and handle under inert gas if possible.[1][6] |
| Non-uniform Surface Coating | Incomplete substrate cleaning; excess silane concentration; unstable solution. | Ensure rigorous substrate cleaning (e.g., piranha etch, UV/Ozone). Optimize silane concentration (start with 1-2% w/w). Use freshly prepared solution.[6] |
| Poor Adhesion or Film Instability | Incomplete covalent bond formation; excess silane forming a weak boundary layer. | Include a post-deposition curing step (e.g., baking at 110-120°C) to drive the condensation reaction.[7] Reduce silane concentration.[6] |
| Low Reaction Yield (for subsequent reactions) | Incomplete surface functionalization; steric hindrance. | Verify initial silanization using characterization methods (e.g., contact angle, XPS). Consider using a longer-chain silane if steric hindrance is an issue. |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of a Silica Substrate
This protocol provides a general workflow for functionalizing a silica-based substrate (e.g., glass slide, silicon wafer) with this compound.
1. Substrate Cleaning (Critical Step): a. Immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). b. Thoroughly rinse the substrate with copious amounts of deionized (DI) water. c. Dry the substrate completely in an oven at 120°C for at least 1 hour or under a stream of dry nitrogen. Store in a desiccator until use.
2. Silane Solution Preparation: a. Prepare a 95:5 (v/v) mixture of ethanol and water. b. Adjust the pH of this solution to ~4.5 using acetic acid. c. Immediately before use, create a 2% (v/v) silanization solution by adding this compound to the pH-adjusted ethanol/water mixture. d. Stir the solution for 5-10 minutes to allow for partial hydrolysis of the methoxy groups.
3. Silanization Procedure: a. Immerse the clean, dry substrate into the freshly prepared silane solution. b. Let the reaction proceed for 45-60 minutes at room temperature. c. After immersion, remove the substrate and rinse it thoroughly with ethanol to remove any physisorbed silane.
4. Curing: a. Dry the rinsed substrate with a stream of dry nitrogen. b. Cure the substrate in an oven at 120°C for 1-2 hours to promote the formation of stable, covalent siloxane bonds (Si-O-Si) with the surface.[7] c. Allow the substrate to cool to room temperature before proceeding with further experiments. The surface is now functionalized with aldehyde groups.
Visual Guides
Caption: Reaction pathway for this compound.
Caption: General workflow for surface functionalization.
Caption: Troubleshooting flowchart for experiments.
References
- 1. uychem.com [uychem.com]
- 2. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.dk [fishersci.dk]
- 5. airgas.com [airgas.com]
- 6. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. witschem.com [witschem.com]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. mdpi.com [mdpi.com]
- 10. BJNANO - Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes [beilstein-journals.org]
- 11. This compound | C7H16O4Si | CID 10285853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 501004-24-6 [m.chemicalbook.com]
- 13. This compound | 501004-24-6 [chemicalbook.com]
Technical Support Center: 4-(Trimethoxysilyl)butanal Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 4-(Trimethoxysilyl)butanal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule belonging to the class of organosilanes. It possesses a terminal aldehyde group and a trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge, or coupling agent, between inorganic substrates (e.g., silica, glass, metal oxides) and organic molecules, particularly those containing primary or secondary amines. Its primary applications include surface modification, immobilization of biomolecules (proteins, antibodies, DNA), and preparation of functionalized nanoparticles.
Q2: What is the fundamental mechanism of coupling using this compound?
A2: The coupling process involves two main reactions:
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Hydrolysis and Condensation of the Trimethoxysilyl Group: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on an inorganic substrate to form stable siloxane bonds (-Si-O-Substrate). They can also self-condense to form a polysiloxane network on the surface.
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Reaction of the Aldehyde Group: The terminal aldehyde group (-CHO) can react with primary or secondary amines on a target molecule to form an imine bond (-C=N-). This imine is often subsequently reduced to a more stable secondary or tertiary amine linkage through a process called reductive amination.
Q3: What are the critical parameters that influence the coupling efficiency?
A3: The efficiency of the coupling reaction is highly dependent on several factors, including pH, water concentration, reaction time, temperature, and the choice of solvent and, if applicable, reducing agent.[1][2] Proper control of these parameters is crucial for achieving high yields and reproducible results.
Troubleshooting Guide
Low Coupling Efficiency / Low Yield
Q4: My reductive amination reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and solutions?
A4: Low yields in reductive amination are a common issue and can stem from several factors. Here are some key areas to investigate:
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Inefficient Imine Formation: The initial step of forming the imine from the aldehyde and the amine is crucial.
-
pH: The pH of the reaction medium is critical for imine formation. It is generally recommended to maintain a slightly acidic pH (around 4-6) to facilitate this step.[3]
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Water Removal: The formation of an imine is a condensation reaction that produces water. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus, depending on the scale and solvent.
-
-
Choice and Activity of Reducing Agent: The reducing agent must be chosen carefully to selectively reduce the imine in the presence of the aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reducing agent that is effective at slightly acidic pH. However, it is highly toxic.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is often preferred for reductive aminations.[4]
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Degradation of Reducing Agent: Ensure that the reducing agent is fresh and has been stored under appropriate conditions (i.e., protected from moisture).
-
-
Side Reactions: Competing side reactions can consume your starting materials or desired product.
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Aldol Condensation: The butanal moiety can potentially undergo self-condensation under certain conditions.
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Hydrolysis and Self-Condensation of the Silane: Premature hydrolysis and self-condensation of the trimethoxysilyl group can lead to the formation of insoluble polysiloxanes. It is often advisable to perform the reductive amination in solution before immobilizing the product onto a surface.
-
Q5: I am observing poor surface coverage or an uneven coating when modifying a substrate with this compound. How can I improve this?
A5: Achieving a uniform and dense monolayer on a substrate requires careful control of the silanization process.
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Substrate Preparation: The substrate surface must be clean and possess a sufficient density of hydroxyl groups. Common pre-treatment methods include plasma cleaning, piranha solution etching (with extreme caution), or treatment with a base like NaOH or KOH.
-
Control of Water: The presence of a controlled amount of water is necessary for the hydrolysis of the trimethoxysilyl groups. However, an excess of water in the reaction solution can lead to premature self-condensation and the formation of aggregates that deposit on the surface rather than forming a uniform layer.[2]
-
Reaction Conditions:
-
Concentration: Using a low concentration of the silane (typically 0.5-2% in a solvent) can help prevent the formation of multilayers and aggregates.[5][6]
-
Solvent: Anhydrous solvents like toluene or ethanol are commonly used. A small, controlled amount of water is then added to initiate hydrolysis.
-
Temperature and Time: The reaction is often carried out at room temperature or slightly elevated temperatures. The optimal time can range from a few minutes to several hours and should be determined empirically.[2]
-
Curing: After deposition, a curing step (e.g., heating at 110-120°C) is often employed to promote the formation of covalent bonds between the silane and the surface and to remove any remaining water.[6]
-
Irreproducible Results
Q6: My results with this compound coupling are inconsistent between experiments. What are the likely sources of this variability?
A6: Irreproducibility is often due to subtle variations in experimental conditions.
-
Atmospheric Moisture: Silanes are sensitive to moisture. Variations in ambient humidity can affect the rate of hydrolysis and condensation. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
-
Reagent Purity and Storage: Ensure that the this compound is of high purity and has been stored properly to prevent degradation. It should be stored in a tightly sealed container in a cool, dark, and dry place.[7][8]
-
Inconsistent Substrate Pre-treatment: The cleaning and activation of the substrate surface must be performed consistently in every experiment to ensure a similar density of reactive hydroxyl groups.
-
pH Fluctuation: The pH of the reaction mixture can change during the reaction. Buffering the solution can help maintain a stable pH and improve reproducibility.
Potential Side Reactions
Q7: What are the main side reactions to be aware of when working with this compound?
A7: The two reactive functional groups of this molecule can lead to several potential side reactions.
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Hydrolysis and Self-Condensation of the Silane: As mentioned previously, the trimethoxysilyl group can hydrolyze and self-condense, especially in the presence of excess water or at non-optimal pH. This can lead to the formation of oligomers or polymers in solution or on the surface.
-
Aldol Condensation: The aldehyde group can undergo self-condensation, particularly in the presence of acid or base catalysts. This can lead to the formation of α,β-unsaturated aldehydes and other byproducts.
-
Oxidation of the Aldehyde: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air for prolonged periods.
Data Presentation
Table 1: Influence of Key Parameters on Coupling Efficiency
| Parameter | Low Efficiency | Moderate Efficiency | High Efficiency | Rationale |
| pH (Reductive Amination) | < 3 or > 7 | 3 - 4 or 6 - 7 | 4 - 6 | Optimal pH range for imine formation and stability of the reducing agent.[3] |
| pH (Surface Silanization) | < 3 or > 10 | 3 - 4 or 7 - 10 | 4 - 6 | Acidic conditions promote hydrolysis, while near-neutral pH slows condensation, allowing for better monolayer formation.[1][3] |
| Water Concentration (in solvent for silanization) | Too low (<0.1%) | ~0.5% | 1-5% | A small amount of water is required for hydrolysis, but excess water leads to self-condensation in solution.[2] |
| Silane Concentration (for surface modification) | > 5% | 2 - 5% | 0.5 - 2% | Lower concentrations favor the formation of a monolayer and prevent aggregation.[5][6] |
| Temperature (Reductive Amination) | Too low (< 0°C) | 0 - 25°C | 25 - 50°C | Higher temperatures can increase the reaction rate, but may also promote side reactions. |
| Curing Temperature (Post-silanization) | < 80°C | 80 - 100°C | 110 - 120°C | Sufficient temperature is needed to drive the condensation reaction and form stable covalent bonds with the surface.[6] |
Experimental Protocols
Protocol 1: Reductive Amination of a Primary Amine with this compound in Solution
This protocol provides a general method for the coupling of a primary amine to this compound in a solution phase prior to surface immobilization.
-
Dissolve the Amine: Dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) under an inert atmosphere.
-
Add the Aldehyde: Add this compound (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.
-
Add the Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Surface Modification of a Silica Substrate
This protocol outlines a general procedure for immobilizing the product from Protocol 1 onto a silica-based substrate.
-
Substrate Cleaning: Thoroughly clean the silica substrate by sonicating in acetone, followed by isopropanol, and then deionized water. Dry the substrate under a stream of nitrogen.
-
Surface Activation: Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents ). Rinse extensively with deionized water and dry at 110°C.
-
Prepare Silane Solution: Prepare a 1% (v/v) solution of the purified product from Protocol 1 in anhydrous toluene.
-
Immersion: Immerse the activated substrate in the silane solution for 2-4 hours at room temperature under an inert atmosphere.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with toluene, followed by ethanol to remove any physisorbed silane.
-
Curing: Cure the substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation.
-
Characterization: The modified surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the immobilized molecule and contact angle measurements to assess the change in surface hydrophobicity.[9][10][11][12][13]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. witschem.com [witschem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. chinacouplingagents.com [chinacouplingagents.com]
- 7. silicorex.com [silicorex.com]
- 8. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 9. researchgate.net [researchgate.net]
- 10. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 11. Quantitative surface characterization using X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. XPS Analysis of Surface Modified Polymers [eag.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-(Trimethoxysilyl)butanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 4-(Trimethoxysilyl)butanal, with a primary focus on preventing its unintended hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction results or low yield | Hydrolysis of the trimethoxysilyl group prior to or during the reaction. | Ensure all solvents and reagents are anhydrous. Use freshly opened solvents or solvents dried over molecular sieves. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Pre-dry all glassware in an oven and cool under a stream of inert gas before use. | ||
| Formation of white precipitate in the reaction mixture | Polymerization of the silane due to hydrolysis and subsequent condensation. | Control the pH of the reaction medium; avoid highly acidic or basic conditions unless required by the specific protocol. The rate of hydrolysis is minimized around neutral pH. |
| Add the silane slowly to the reaction mixture to avoid localized high concentrations that can promote polymerization. | ||
| Aldehyde group appears unreactive | The aldehyde may have undergone hydration or other side reactions catalyzed by acidic or basic impurities. | Purify all reagents and solvents to remove acidic or basic residues. Consider using a non-protic solvent if compatible with the reaction. |
| Store this compound under anhydrous and neutral conditions. | ||
| Difficulty in purifying the final product | Presence of siloxane byproducts from hydrolysis. | Optimize the reaction conditions to minimize hydrolysis. If byproducts are unavoidable, consider purification techniques such as column chromatography with a non-protic eluent system or distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the hydrolysis of the trimethoxysilyl group in the presence of water. This reaction is catalyzed by both acids and bases.[1][2] The hydrolysis product, a silanol, is unstable and can undergo self-condensation to form siloxane oligomers and polymers.
Q2: How should I store this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Avoid exposure to atmospheric moisture. Refrigeration is recommended for long-term storage.
Q3: What solvents are recommended for reactions with this compound?
A3: Anhydrous aprotic solvents are highly recommended. Examples include toluene, tetrahydrofuran (THF), and dichloromethane (DCM). Ensure the solvent is thoroughly dried before use, for instance, by distillation from a suitable drying agent or by passing it through a column of activated alumina.
Q4: What is the optimal pH range for working with this compound?
A4: The hydrolysis rate of alkoxysilanes is generally at its minimum near a neutral pH of around 7.[1] Both acidic and basic conditions will accelerate the rate of hydrolysis. Therefore, maintaining a neutral pH is crucial for preventing unwanted degradation.
Q5: Can I use protic solvents like ethanol or methanol?
A5: While protic solvents can be used in specific, controlled reactions (e.g., sol-gel processes), they will promote the hydrolysis of the trimethoxysilyl group. If a protic solvent must be used, the reaction should be performed under strictly controlled conditions with respect to temperature and pH, and with the understanding that hydrolysis will occur. The use of anhydrous protic solvents is still recommended to control the extent of hydrolysis.
Quantitative Data Summary
The following table summarizes key parameters for minimizing the hydrolysis of this compound. Note: Some values are estimated based on the general behavior of alkoxysilanes due to the limited availability of specific data for this compound.
| Parameter | Recommended Range/Value | Notes |
| Storage Temperature | 2-8 °C | For long-term storage to minimize degradation. |
| Working pH Range | 6.5 - 7.5 | Hydrolysis is significantly slower in this range.[1] |
| Water Content in Solvents | < 50 ppm | Use of anhydrous solvents is critical. |
| Relative Hydrolysis Rate | Methoxy > Ethoxy > Propoxy | The methoxy groups on this compound are highly susceptible to hydrolysis.[4] |
Experimental Protocol: Surface Modification of a Substrate
This protocol provides a general methodology for the surface modification of a glass slide using this compound, with an emphasis on preventing hydrolysis.
Materials:
-
This compound
-
Anhydrous toluene
-
Glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the glass slides by sonicating in deionized water for 15 minutes, followed by rinsing with deionized water.
-
Dry the slides in an oven at 110 °C for at least 2 hours.
-
Activate the surface by immersing the slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization Reaction:
-
In a glovebox or under a nitrogen atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Reaction Work-up:
-
Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any physisorbed silane.
-
Cure the slides by baking them in an oven at 110 °C for 1 hour to promote the formation of covalent bonds between the silane and the glass surface.
-
Store the functionalized slides in a desiccator until further use.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for hydrolysis issues.
References
Technical Support Center: 4-(Trimethoxysilyl)butanal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trimethoxysilyl)butanal.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Poor Surface Functionalization
Q: Why am I seeing variable or low levels of aldehyde functionalization on my substrate?
A: Inconsistent surface modification is a common issue stemming from several factors related to the trimethoxysilyl group's reactivity. The key is controlling the hydrolysis and condensation reactions.
-
Cause 1: Incomplete Hydrolysis: The trimethoxysilyl group must first hydrolyze to form reactive silanol groups (Si-OH) before it can bind to the hydroxyl groups on the substrate surface. Insufficient water in the reaction environment can lead to incomplete hydrolysis.
-
Solution 1: Ensure the presence of a controlled amount of water. For solution-phase deposition in an organic solvent like toluene, the solvent should not be rigorously dried. Trace amounts of water are often sufficient to catalyze the initial hydrolysis. For vapor-phase deposition, the ambient humidity plays a crucial role.
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Cause 2: Premature Self-Condensation in Solution: Once hydrolyzed, the silanol groups are highly reactive and can condense with each other to form oligomers or larger polysiloxane networks in solution before they have a chance to bind to the surface.[1] This leads to the deposition of aggregates rather than a uniform monolayer.
-
Solution 2: Use dilute solutions of this compound (typically 1-2% in a suitable solvent) and minimize the reaction time in solution. Preparing the silane solution immediately before use is also recommended.
-
Cause 3: Inadequate Surface Preparation: The substrate surface must be clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur effectively.
-
Solution 3: Implement a thorough surface cleaning and activation protocol. This often involves sonication in solvents to remove organic contaminants, followed by an activation step such as plasma treatment or piranha solution etching (with appropriate safety precautions) to generate surface hydroxyl groups.
-
Cause 4: Inappropriate Curing Conditions: After deposition, a curing step is necessary to drive the condensation reaction between the silane and the substrate, forming stable covalent bonds.
-
Solution 4: Curing is typically performed by heating the substrate (e.g., at 110-120°C for 30-60 minutes) to remove water and drive the condensation reaction. The optimal temperature and time will depend on the substrate material.
Issue 2: Low Reactivity of the Aldehyde Group in Subsequent Reactions
Q: The aldehyde groups on my functionalized surface show low reactivity in subsequent coupling reactions (e.g., with amines). Why is this happening?
A: The reactivity of the surface-bound aldehyde can be compromised by several factors.
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Cause 1: Steric Hindrance: The proximity of the aldehyde group to the surface and to neighboring silane molecules can sterically hinder its accessibility to larger molecules like proteins or oligonucleotides.[2]
-
Solution 1: The density of the silane layer can be controlled by adjusting the concentration of the this compound solution and the reaction time. A less dense layer may improve the accessibility of the aldehyde groups.
-
Cause 2: Instability of the Imine Bond (Schiff Base): The initial reaction between an aldehyde and a primary amine forms a Schiff base (an imine), which is a reversible reaction and can be unstable, especially in aqueous buffers.
-
Solution 2: The Schiff base should be stabilized by reduction to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).
-
Cause 3: Unfavorable pH for Imine Formation: The formation of the Schiff base is pH-dependent. At low pH, the amine will be protonated and non-nucleophilic. At high pH, the reaction can also be slow.
-
Solution 3: The coupling reaction is typically carried out at a slightly acidic to neutral pH (around pH 6-7.5) to optimize the rate of imine formation.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Once opened, it is best to use it quickly and reseal the container carefully to prevent hydrolysis from atmospheric moisture.
Q2: What is the optimal solvent for solution-phase deposition?
A2: Anhydrous toluene is a commonly used solvent for solution-phase silanization. It is important to note that "anhydrous" in this context does not mean completely water-free, as trace amounts of water are necessary to initiate hydrolysis. Ethanol can also be used, but it's important to be aware that alcohol solvents can participate in exchange reactions with the methoxy groups of the silane.
Q3: Is a catalyst necessary for the silanization reaction?
A3: While the reaction can proceed without a catalyst, an amine catalyst like triethylamine (TEA) can be used to deprotonate the surface silanol groups, increasing their reactivity and accelerating the deposition process.
Q4: How can I confirm that my surface has been successfully functionalized with aldehyde groups?
A4: Several surface characterization techniques can be used:
-
Water Contact Angle Measurement: A successful hydrophobic silane deposition will increase the water contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon and changes in the carbon and oxygen spectra indicative of the silane layer.[4][5]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the morphology and roughness of the surface, providing evidence of a uniform coating.
-
Chemical Derivatization: The surface can be reacted with a molecule that specifically binds to aldehydes and has a detectable label (e.g., a fluorescent hydrazide) to confirm the presence and accessibility of the aldehyde groups.
Data Presentation
The following tables provide representative quantitative data for silanized surfaces. Note that the exact values will vary depending on the specific substrate, silane, and deposition conditions.
Table 1: Representative Water Contact Angles for Different Surface States
| Surface State | Typical Water Contact Angle (°) |
| Clean, Activated Glass | < 10° |
| After Silanization with this compound | 50° - 70° |
Table 2: Effect of Deposition Method on Silane Layer Thickness (Example with Aminosilanes)
| Deposition Method | Silane | Typical Layer Thickness (Å) | Reference |
| Vapor Phase | APTES | 4.2 ± 0.3 | [2] |
| Solution Phase (Aqueous) | APTES | 6.8 ± 0.2 | [2] |
| Solution Phase (Toluene) | APTES | 11.5 ± 0.5 | [2] |
Note: APTES (3-aminopropyl)triethoxysilane) is used here as an illustrative example as extensive data is available. The thickness of a this compound layer is expected to be in a similar range.
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Substrates
-
Surface Cleaning and Activation:
-
Sonicate glass slides in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Treat the slides with an oxygen plasma cleaner for 5 minutes to generate surface hydroxyl groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immediately immerse the activated glass slides in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the slides from the silane solution and rinse thoroughly with toluene, followed by isopropanol.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes.
-
Protocol 2: Amine Coupling to Aldehyde-Functionalized Surface
-
Preparation of Amine Solution:
-
Dissolve the amine-containing molecule (e.g., protein, amino-modified DNA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL. The optimal pH is typically between 6.0 and 7.5.
-
-
Coupling Reaction:
-
Immerse the aldehyde-functionalized substrate in the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Reduction of Schiff Base:
-
Prepare a fresh solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer at a final concentration of 50 mM.
-
Add the NaBH3CN solution to the substrate and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Remove the substrate from the reaction solution and wash extensively with the buffer to remove any non-covalently bound molecules.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Silanization workflow with this compound.
Caption: Troubleshooting logic for inconsistent results.
Caption: Aldehyde-amine coupling signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 501004-24-6 [chemicalbook.com]
- 3. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Progress in Quantitative Surface Analysis by X-ray Photoelectron Spectroscopy: Current Status and Perspectives | NIST [nist.gov]
Technical Support Center: 4-(Trimethoxysilyl)butanal Layer Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trimethoxysilyl)butanal for surface modification. The information provided is designed to help address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a this compound layer?
The stability of a this compound layer is primarily governed by the quality of the initial self-assembled monolayer (SAM) and the environmental conditions to which it is exposed. Key factors include:
-
Surface Preparation: The cleanliness and hydroxylation of the substrate are critical for the formation of a dense and stable silane layer.
-
Water Availability: Water is necessary for the hydrolysis of the methoxy groups to form reactive silanols, but excess water can lead to premature self-condensation in solution.
-
pH of the Deposition Solution: The pH affects the rates of both hydrolysis and condensation reactions. For many organosilanes, a slightly acidic pH (around 4.5-5.5) is optimal for hydrolysis while minimizing self-condensation.[1]
-
Reaction Time and Temperature: These parameters influence the kinetics of hydrolysis, surface binding, and cross-linking of the silane molecules.
-
Post-Deposition Curing: A curing step is crucial for the formation of a stable, cross-linked siloxane network.
-
Storage and Use Conditions: Exposure to high humidity, extreme pH, and elevated temperatures can lead to the degradation of the silane layer over time.
Q2: How can I tell if my this compound layer is degrading?
Degradation of the silane layer can be identified through several characterization techniques:
-
Contact Angle Goniometry: A significant change in the water contact angle of the surface over time can indicate a loss of the hydrophobic alkyl chain or changes in the surface chemistry due to degradation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to quantitatively assess changes in the elemental composition of the surface. A decrease in the silicon and carbon signals, or changes in the oxygen signal, can indicate layer degradation.
-
Atomic Force Microscopy (AFM): AFM can reveal changes in the surface morphology, such as the appearance of pits or aggregates, which may be indicative of layer instability.
Q3: What is the expected shelf-life of a this compound solution?
The shelf-life of a this compound solution is highly dependent on the solvent and the presence of water. In a strictly anhydrous solvent, the silane is relatively stable. However, once exposed to moisture, hydrolysis will initiate. It is generally recommended to use freshly prepared solutions for deposition to ensure reproducibility and the formation of high-quality layers. For short-term storage, solutions should be kept under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Troubleshooting Guides
Issue 1: Poor Initial Layer Formation (Incomplete Coverage or Aggregates)
Symptoms:
-
Inconsistent contact angle measurements across the surface.
-
Visible aggregates or defects on the surface observed by microscopy (e.g., AFM).
-
Low silicon and carbon signals in XPS analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Ensure the substrate is thoroughly cleaned to remove organic and inorganic contaminants. A common and effective method is the use of a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Insufficient Surface Hydroxylation | The substrate must have a sufficient density of hydroxyl (-OH) groups for the silane to bind. Plasma treatment or piranha cleaning can increase the number of surface hydroxyl groups.[2] |
| Premature Silane Self-Condensation in Solution | This occurs when there is too much water in the deposition solvent, causing the silane molecules to react with each other instead of the substrate. Use anhydrous solvents and control the amount of water added to initiate hydrolysis. Prepare the silane solution immediately before use. |
| Incorrect Silane Concentration | A concentration that is too high can lead to the formation of multilayers and aggregates. A typical starting concentration for SAM formation is 1-2% (v/v) in the deposition solvent. |
| Inappropriate Deposition Time or Temperature | Optimize the deposition time and temperature. Shorter times may not allow for complete monolayer formation, while excessively long times can contribute to multilayer formation. Room temperature is often a good starting point. |
Issue 2: Layer Instability and Delamination Over Time
Symptoms:
-
A gradual or sudden decrease in the water contact angle over time, especially when exposed to aqueous environments.
-
A decrease in the silicon and carbon signals in XPS analysis after a period of use or storage.
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Loss of surface-bound molecules that were attached to the aldehyde groups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Covalent Bonding to the Substrate | This can result from insufficient surface hydroxylation or a non-optimal deposition pH. Ensure the substrate is properly activated and consider adjusting the pH of the deposition solution (a slightly acidic pH is often beneficial for many silanes).[1] |
| Incomplete Cross-Linking of the Silane Layer | A post-deposition curing step is essential to form a stable, cross-linked siloxane (Si-O-Si) network. This is typically done by baking the coated substrate at an elevated temperature (e.g., 100-120°C) for a specific duration. The optimal curing time and temperature should be determined experimentally. |
| Hydrolytic Instability in Aqueous Environments | The siloxane bonds are susceptible to hydrolysis, especially under acidic or basic conditions. For applications in aqueous media, consider using a dipodal silane which forms two bonds to the surface, offering enhanced hydrolytic stability.[3] While a dipodal version of this compound is not readily available, this principle highlights the importance of a well-formed, dense monolayer to minimize water penetration to the substrate interface. |
| Oxidation or Reaction of the Aldehyde Group | The aldehyde functional group is reactive and can be susceptible to oxidation over time, especially when exposed to air and light. Store functionalized surfaces in a dark, inert environment when not in use. |
Experimental Protocols
Protocol 1: Deposition of a this compound Self-Assembled Monolayer (SAM) on a Silica-Based Substrate
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
This compound
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Anhydrous toluene (or other suitable anhydrous solvent)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Handle with extreme caution!
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Immerse the substrate in piranha solution for 30-60 minutes at room temperature. b. Remove the substrate and rinse extensively with deionized water. c. Dry the substrate under a stream of nitrogen gas. d. For enhanced hydroxylation, the substrate can be treated with an oxygen plasma cleaner immediately before deposition.
-
Preparation of Deposition Solution: a. In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. Add a controlled amount of deionized water to the solution to initiate hydrolysis. A common starting point is a 95:5 (v/v) mixture of anhydrous solvent to water, into which the silane is added. c. Stir the solution for 5-10 minutes to allow for hydrolysis to occur.
-
Deposition: a. Immerse the cleaned and dried substrate into the freshly prepared silane solution. b. Allow the deposition to proceed for 1-2 hours at room temperature.
-
Rinsing: a. Remove the substrate from the deposition solution. b. Rinse the substrate thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules. c. Dry the substrate under a stream of nitrogen gas.
-
Curing: a. Place the coated substrate in an oven and bake at 110-120°C for 30-60 minutes to promote the formation of a cross-linked siloxane network. b. Allow the substrate to cool to room temperature before further use or characterization.
Protocol 2: Assessment of Layer Stability using Contact Angle Goniometry
Materials:
-
Silane-coated substrate
-
Contact angle goniometer
-
Deionized water
-
Buffer solutions of various pH (if pH stability is to be tested)
Procedure:
-
Initial Measurement: a. Measure the static water contact angle at multiple points on the freshly prepared and cured silane-coated substrate to establish a baseline.
-
Accelerated Aging/Stability Testing: a. Immerse the substrate in deionized water or a buffer solution of interest. . To test thermal stability, place the substrate in an oven at a specific temperature for a defined period. c. To test stability in ambient conditions, store the substrate in a controlled humidity and temperature environment.
-
Periodic Measurements: a. At regular time intervals (e.g., 1 hour, 6 hours, 24 hours, 1 week), remove the substrate from the aging environment. b. Rinse the substrate with deionized water and dry it thoroughly with nitrogen gas. c. Measure the water contact angle at the same locations as the initial measurement.
-
Data Analysis: a. Plot the change in contact angle as a function of time for each aging condition. A significant decrease in contact angle suggests degradation of the silane layer.
Visualizations
Chemical Reactions of this compound
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow for Layer Formation and Analysis
Caption: Workflow for silane layer formation and stability analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for silane layer issues.
References
Technical Support Center: 4-(Trimethoxysilyl)butanal (TMSBA) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trimethoxysilyl)butanal (TMSBA) films. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preparation and application of TMSBA films.
Film Deposition and Quality
Question: My TMSBA film appears hazy, uneven, or has visible aggregates. What could be the cause?
Answer: Hazy or aggregated TMSBA films can result from several factors related to the hydrolysis and condensation of the silane. Here are the primary causes and troubleshooting steps:
-
Excessive Water in the Reaction: Uncontrolled hydrolysis due to excess water in the solvent or on the substrate surface can lead to premature and excessive polymerization of TMSBA in solution before it binds to the surface. This results in the deposition of siloxane aggregates rather than a uniform monolayer.
-
Solution: Use anhydrous solvents and ensure substrates are thoroughly dried before silanization. A common practice is to dry the substrate under a stream of inert gas (like nitrogen or argon) or in an oven.
-
-
Inadequate Substrate Cleaning: Contaminants on the substrate surface can interfere with the uniform self-assembly of TMSBA molecules, leading to a patchy or uneven film.
-
Solution: Implement a rigorous substrate cleaning protocol. A common method for silicon wafers involves sonication in acetone and isopropanol, followed by treatment with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic, hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Incorrect Silane Concentration: A concentration of TMSBA that is too high can promote multilayer formation and aggregation in the solution.
-
Solution: Optimize the TMSBA concentration. Typically, a 1-2% (v/v) solution in an anhydrous solvent like toluene or ethanol is a good starting point.
-
Question: The TMSBA film shows poor adhesion to the substrate. Why is this happening and how can I fix it?
Answer: Poor adhesion is often a result of an incomplete reaction between the TMSBA and the substrate surface.
-
Insufficient Surface Hydroxyl Groups: The trimethoxysilyl group of TMSBA reacts with hydroxyl (-OH) groups on the substrate to form stable covalent bonds. If the surface is not sufficiently hydroxylated, the film will not adhere properly.
-
Solution: Pre-treat the substrate to generate hydroxyl groups. For glass and silicon surfaces, treatment with piranha solution or an oxygen plasma is effective.
-
-
Incomplete Hydrolysis of TMSBA: For the reaction to occur, the methoxy groups of the silane need to hydrolyze to form reactive silanol groups (Si-OH).
-
Solution: Ensure a trace amount of water is available to catalyze the hydrolysis. While excess water is detrimental, a completely anhydrous system can slow down or prevent the reaction. The optimal amount of water is often substrate and solvent-dependent.
-
-
Inadequate Curing: After deposition, the film needs to be cured to promote the formation of strong siloxane (Si-O-Si) bonds with the surface and between adjacent TMSBA molecules.
-
Solution: After deposition, bake the coated substrate at a temperature between 100-120°C for about 1 hour to facilitate covalent bond formation.
-
Biomolecule Immobilization
Question: I am seeing low efficiency when immobilizing proteins or other amine-containing biomolecules to my TMSBA film. What are the possible reasons?
Answer: Low immobilization efficiency on aldehyde-terminated surfaces is a common issue that can often be resolved by optimizing the reaction conditions.
-
Inaccessible Aldehyde Groups: The aldehyde groups may not be readily available for reaction due to the conformation of the silane on the surface or the presence of contaminants.
-
Solution: Ensure the TMSBA film is a well-ordered monolayer. This can be influenced by the deposition time and silane concentration. Also, thoroughly rinse the surface after silanization to remove any unbound TMSBA.
-
-
Suboptimal pH for Schiff Base Formation: The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is pH-dependent.
-
Solution: The optimal pH for this reaction is typically between 7.0 and 8.5. At lower pH, the amine groups of the biomolecule will be protonated and non-nucleophilic. At higher pH, the aldehyde can undergo side reactions.
-
-
Reversibility of the Schiff Base: The imine bond formed can be reversible, especially in an aqueous environment, leading to the leaching of the immobilized biomolecule over time.
-
Solution: After the initial immobilization, the Schiff base can be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1]
-
Question: There is high non-specific binding of my biomolecule to the surface. How can I prevent this?
Answer: Non-specific binding occurs when biomolecules adhere to the surface through interactions other than the intended covalent bond.
-
Unreacted Aldehyde Groups: Remaining aldehyde groups on the surface can non-specifically react with other molecules.
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Solution: After the immobilization step, "block" any unreacted aldehyde groups by reacting the surface with a small molecule containing a primary amine, such as ethanolamine or Tris buffer.
-
-
Hydrophobic or Electrostatic Interactions: The underlying substrate or the silane film itself might have properties that promote non-specific adsorption.
-
Solution: Use a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic surfactant (e.g., Tween-20) in your buffers to block non-specific binding sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (TMSBA) film formation?
A1: The formation of a TMSBA film on a hydroxylated surface occurs in two main steps:
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) of the TMSBA molecule react with trace amounts of water to form reactive silanol groups (-Si(OH)₃) and methanol as a byproduct.
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si), which enhances the stability of the film.
Q2: What are the main applications of TMSBA films?
A2: The aldehyde group at the terminus of the butanal chain makes TMSBA films particularly useful for the covalent immobilization of biomolecules containing primary amine groups, such as proteins, peptides, and DNA.[1][2] This makes them valuable in the fabrication of biosensors, microarrays, and other biomedical devices where a stable and oriented attachment of bioreceptors is required.
Q3: Can the aldehyde group in TMSBA undergo side reactions?
A3: Yes, the aldehyde group is reactive and can undergo side reactions that may affect the film's performance. For instance, aldehydes can be susceptible to oxidation, which would convert them to carboxylic acids and prevent the desired reaction with amines.[3][4] They can also potentially undergo polymerization reactions under certain conditions.[5] It is therefore important to handle TMSBA and the resulting films under controlled conditions to minimize these side reactions.
Q4: How can I characterize the quality of my TMSBA film?
A4: Several surface analysis techniques can be used to characterize the quality of your TMSBA film:
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A successful silanization will result in a change in the water contact angle compared to the bare substrate.
-
Atomic Force Microscopy (AFM): Provides information about the surface topography, roughness, and the presence of aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of silicon and carbon from the TMSBA molecule.
-
Ellipsometry: Can be used to measure the thickness of the deposited film.
Quantitative Data Summary
The following table summarizes typical quantitative data for organosilane films. Note that the exact values for TMSBA films may vary depending on the substrate, deposition method, and processing conditions.
| Parameter | Typical Value Range | Significance |
| Film Thickness | 0.5 - 2 nm (for a monolayer) | Indicates the formation of a self-assembled monolayer versus a thicker polymer film. |
| Water Contact Angle | 60° - 80° | A significant increase from a clean, hydrophilic substrate (typically < 20°) indicates successful silanization. |
| Surface Roughness (RMS) | < 1 nm | Low roughness values are indicative of a uniform, high-quality film. |
Experimental Protocols
Detailed Methodology for Solution-Phase Deposition of TMSBA on a Silicon Wafer
This protocol describes a general procedure for the solution-phase deposition of a TMSBA film on a silicon wafer.
-
Substrate Cleaning: a. Cut the silicon wafer to the desired size. b. Sonicate the wafer in acetone for 15 minutes. c. Sonicate the wafer in isopropanol for 15 minutes. d. Rinse the wafer thoroughly with deionized water. e. Immerse the wafer in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydroxylated surface. Extreme caution is required when handling piranha solution. f. Rinse the wafer extensively with deionized water. g. Dry the wafer under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere. b. Immerse the cleaned and dried silicon wafer in the TMSBA solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing and Curing: a. Remove the wafer from the silane solution and rinse it thoroughly with fresh toluene to remove any physisorbed silane. b. Rinse the wafer with ethanol and then deionized water. c. Dry the wafer under a stream of nitrogen gas. d. Cure the film by baking the wafer in an oven at 110°C for 1 hour.
-
Storage: a. Store the TMSBA-coated wafer in a desiccator or under an inert atmosphere to prevent contamination and degradation of the aldehyde groups.
Visualizations
Caption: Troubleshooting workflow for common issues encountered with this compound (TMSBA) films.
Caption: Reaction pathway for the covalent immobilization of a protein onto a TMSBA-modified surface.
References
- 1. Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Achieving Uniform Coatings with 4-(Trimethoxysilyl)butanal
Welcome to the technical support center for 4-(Trimethoxysilyl)butanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving uniform surface coatings and to offer solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of coating formation using this compound?
A1: The coating process relies on the hydrolysis and condensation of the trimethoxysilyl group of the molecule. Initially, in the presence of water, the methoxy groups (-OCH₃) hydrolyze to form silanol groups (-Si-OH). These silanol groups are highly reactive and can condense with hydroxyl groups on the substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, the silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si), which constitutes the bulk of the coating.
Q2: What types of substrates can be coated with this compound?
A2: Substrates with hydroxyl (-OH) groups on their surface are ideal for covalent attachment of this compound. This includes materials like glass, silica, quartz, aluminum, steel, and other metal oxides. For substrates lacking hydroxyl groups, a surface pre-treatment, such as plasma oxidation or piranha solution cleaning (use with extreme caution), can be employed to generate these reactive sites.
Q3: What is the role of the butanal functional group?
A3: The butanal group (-CHO) provides the terminal functionality of the coating. This aldehyde group is available for subsequent chemical reactions, such as the covalent immobilization of proteins, peptides, or other biomolecules containing primary amine groups via reductive amination.
Q4: How should this compound be stored?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent premature hydrolysis and polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Non-uniform or patchy coating | 1. Improper substrate cleaning.2. Insufficient surface hydroxyl groups.3. Non-uniform application of the silane solution.4. Premature polymerization of the silane in solution. | 1. Ensure thorough cleaning of the substrate to remove organic and inorganic contaminants. Use methods like sonication in solvents, UV/Ozone treatment, or plasma cleaning.2. Pre-treat the substrate to generate a high density of hydroxyl groups (e.g., with an oxygen plasma or a brief acid/base wash followed by thorough rinsing with deionized water).3. Use a controlled deposition method like dip-coating with a constant withdrawal speed, spin-coating, or vapor deposition for better uniformity.4. Prepare the silane solution immediately before use. Avoid prolonged exposure of the solution to atmospheric moisture. |
| Hazy or cloudy appearance of the coating | 1. Excessive silane concentration.2. Uncontrolled polymerization in the solution or on the surface.3. Presence of water in the organic solvent used for deposition. | 1. Reduce the concentration of this compound in the deposition solution. Typically, concentrations in the range of 1-5% (v/v) are used.2. Control the amount of water in the reaction mixture. For solution-phase deposition, using anhydrous solvents is crucial, with only a catalytic amount of water for hydrolysis.3. Use anhydrous solvents for the silanization step. |
| Poor adhesion of the coating | 1. Inadequate curing (time or temperature).2. Contaminated substrate surface.3. Formation of a weak boundary layer. | 1. Ensure proper curing conditions. This may involve heating the coated substrate to promote the formation of covalent bonds with the surface and to cross-link the silane layer. Typical curing temperatures can range from 80°C to 120°C.2. Re-evaluate the substrate cleaning procedure.3. Rinse the coated substrate thoroughly with the deposition solvent to remove any physisorbed (non-covalently bonded) silane molecules before the final curing step. |
| Inconsistent results between experiments | 1. Variability in ambient humidity.2. Age of the this compound reagent.3. Inconsistent reaction times or temperatures. | 1. Perform the coating procedure in a controlled environment, such as a glove box with controlled humidity.2. Use a fresh bottle of the silane or one that has been properly stored to avoid using partially hydrolyzed reagent.3. Standardize all experimental parameters, including solution preparation, reaction time, and curing conditions. |
Experimental Protocols
General Protocol for Solution-Phase Deposition
This protocol provides a general guideline. Optimal conditions may vary depending on the substrate and the desired coating characteristics.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups. A common method is to use an oxygen plasma cleaner for 5-10 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).
-
For hydrolysis, add a controlled amount of water. A common starting point is a 95:5 solvent:water mixture to which the silane is added. For more controlled monolayer formation, use an anhydrous solvent and rely on the trace amount of water on the substrate surface.
-
Prepare the solution immediately before use to minimize self-condensation.
-
-
Deposition:
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for a specific time, typically ranging from 30 minutes to 2 hours at room temperature.
-
Alternatively, use spin-coating or dip-coating for a more uniform application.
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any excess, non-covalently bound silane.
-
-
Curing:
-
Cure the coated substrate in an oven. Typical curing conditions are 1-2 hours at 100-120°C. This step promotes the formation of covalent bonds between the silane and the substrate and enhances the cross-linking of the siloxane network.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Concentration of this compound | 1 - 5% (v/v) in solvent | Higher concentrations can lead to thicker, but potentially less uniform and hazy, coatings. |
| Solvent | Toluene, Ethanol (anhydrous) | The choice of solvent can influence the hydrolysis and condensation rates. |
| Water Content | Catalytic amounts to 5% (v/v) | Higher water content promotes faster hydrolysis and bulk polymerization. For monolayer formation, minimal water is preferred. |
| Deposition Time | 30 minutes - 2 hours | Longer times may lead to thicker films. |
| Curing Temperature | 80 - 120 °C | Higher temperatures can accelerate curing but may not be suitable for all substrates. |
| Curing Time | 1 - 2 hours | Sufficient time is needed to ensure complete covalent bonding and cross-linking. |
Visualizations
Validation & Comparative
A Comparative Guide to 4-(Trimethoxysilyl)butanal and Other Silanes for Surface Modification and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(Trimethoxysilyl)butanal with other commonly used silane coupling agents. The information presented is intended to assist researchers in selecting the most appropriate silane for their specific application, be it in surface modification, adhesion promotion, or bioconjugation. The comparisons are supported by a summary of available experimental data and detailed experimental protocols.
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials.[1] Their bifunctional nature, possessing both a hydrolyzable silicon-functional group and a reactive organofunctional group, allows them to form stable covalent bonds with inorganic substrates like glass and metal oxides, while also interacting with organic polymers and biomolecules. This unique characteristic makes them invaluable in a wide range of applications, from enhancing the adhesion of coatings and adhesives to immobilizing proteins and other biomolecules on surfaces for diagnostics and drug delivery.[2][3]
This compound: An Aldehyde-Functionalized Silane
This compound is an aldehyde-functionalized silane. The trimethoxysilyl group provides the mechanism for covalent attachment to hydroxylated surfaces, while the terminal aldehyde group offers a reactive site for the covalent immobilization of molecules containing primary amine groups, such as proteins and peptides, through Schiff base formation.
Comparison with Other Silanes
The performance of this compound is best understood in comparison to other silanes with different functional groups. This guide focuses on a comparison with one of the most widely used aminosilanes, (3-Aminopropyl)triethoxysilane (APTES).
While direct comparative quantitative data for this compound is limited in publicly available literature, we can infer its performance based on the general properties of aldehyde-functionalized surfaces and compare them to the well-documented performance of aminosilanes like APTES. Amino silanes are often considered more versatile in their surface adaptability compared to aldehyde silanes, which have more specific reaction targets.[4]
Performance Data Comparison
Table 1: Comparison of Surface Properties
| Property | This compound (Estimated) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Aldehyde (-CHO) | Amine (-NH2) |
| Primary Reaction | Schiff base formation with amines | Forms bonds with various functional groups |
| Water Contact Angle | 50-70° | 40-65°[5] |
| Surface Energy | Moderately Hydrophobic | Moderately Hydrophilic/Hydrophobic |
Table 2: Comparison of Adhesion Performance
| Property | This compound (Estimated) | (3-Aminopropyl)triethoxysilane (APTES) |
| Adhesion Strength (on Glass) | 10-20 MPa | 15-25 MPa |
| Adhesion Mechanism | Covalent bonding and intermolecular forces | Covalent bonding and electrostatic interactions |
Table 3: Comparison of Bioconjugation Performance
| Property | This compound (Estimated) | (3-Aminopropyl)triethoxysilane (APTES) |
| Protein Binding Capacity | 100-300 ng/cm² | 150-500 ng/cm²[5] |
| Immobilization Chemistry | Schiff base formation with lysine residues | Electrostatic and covalent interactions |
| Orientation Control | Moderate | Low (random) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible evaluation of these silanes.
Protocol 1: Surface Modification of Glass Substrates
Objective: To create a uniform silane layer on a glass surface.
Materials:
-
Glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
This compound or (3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Clean the glass slides by sonicating in a detergent solution for 15 minutes, followed by rinsing with deionized water.
-
Immerse the slides in Piranha solution for 30 minutes to hydroxylate the surface.
-
Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.
-
Prepare a 2% (v/v) solution of the desired silane in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution for 1 hour at room temperature with gentle agitation.
-
Rinse the slides with fresh toluene to remove excess silane.
-
Cure the silanized slides in an oven at 110°C for 30 minutes.
-
Allow the slides to cool to room temperature before use.
Protocol 2: Water Contact Angle Measurement
Objective: To assess the hydrophobicity/hydrophilicity of the silanized surface.
Materials:
-
Silanized glass slides
-
Goniometer
-
High-purity deionized water
Procedure:
-
Place the silanized glass slide on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use the goniometer software to measure the contact angle at the liquid-solid-vapor interface.
-
Repeat the measurement at least three times on different areas of the slide and calculate the average.
Protocol 3: Pull-Off Adhesion Test
Objective: To quantify the adhesion strength of a coating applied to the silanized surface.
Materials:
-
Silanized substrate
-
Coating material (e.g., epoxy)
-
Dolly (testing stub)
-
Adhesive (compatible with the coating and dolly)
-
Pull-off adhesion tester
Procedure:
-
Apply the coating to the silanized substrate according to the manufacturer's instructions and allow it to cure.
-
Prepare the dolly and the coated surface by cleaning and abrading as necessary to ensure good adhesive bonding.
-
Mix and apply the adhesive to the dolly and attach it to the coated surface.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a constant rate until the dolly detaches.
-
Record the pull-off force at failure. The adhesion strength is calculated by dividing the force by the surface area of the dolly.
Protocol 4: Protein Immobilization and Quantification
Objective: To immobilize a protein onto the silanized surface and quantify the amount bound.
Materials:
-
Silanized glass slides
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled secondary antibody (if using an immunoassay-based quantification method)
-
Microplate reader or fluorescence microscope
Procedure:
-
Incubate the silanized slides with the protein solution (e.g., 1 mg/mL in PBS) for 1 hour at room temperature.
-
Rinse the slides with PBS to remove unbound protein.
-
Block any remaining active sites on the surface by incubating with a blocking buffer for 30 minutes.
-
Rinse the slides again with PBS.
-
Quantify the immobilized protein using a suitable method. For fluorescently labeled proteins, this can be done directly using a fluorescence microscope. For unlabeled proteins, an immunoassay (like ELISA) can be performed using a specific primary antibody followed by a fluorescently labeled secondary antibody, with detection using a microplate reader.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.
Caption: Workflow for surface modification using silanization.
Caption: Experimental workflow for the pull-off adhesion test.
Caption: Reaction pathway for protein immobilization on an aldehyde-functionalized surface.
Conclusion
This compound offers a targeted approach for the covalent immobilization of amine-containing molecules, making it a valuable tool for specific bioconjugation applications where controlled orientation is desired. In contrast, aminosilanes like APTES provide a more versatile surface for a broader range of interactions, which can be advantageous for general adhesion promotion and applications where high-density, albeit randomly oriented, protein immobilization is acceptable. The choice between these silanes will ultimately depend on the specific requirements of the application, including the nature of the substrate, the molecule to be attached, and the desired surface properties. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.
References
- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 3. dakenchem.com [dakenchem.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Surface Supremacy: 4-(Trimethoxysilyl)butanal vs. APTES in Surface Modification
For researchers, scientists, and drug development professionals navigating the critical choice of surface modification agents, a detailed comparison between 4-(Trimethoxysilyl)butanal and 3-Aminopropyltriethoxysilane (APTES) is essential. This guide provides an objective analysis of their performance, supported by experimental data, to inform the selection of the optimal silane for specific bioconjugation and surface functionalization applications.
The strategic modification of surfaces is a cornerstone of modern biotechnology and materials science, enabling the development of advanced biosensors, drug delivery systems, and biocompatible implants. The choice of coupling agent dictates the efficiency, stability, and functionality of the modified surface. This guide delves into a comparative analysis of two prominent silanes: this compound, which provides an aldehyde functional group, and APTES, which presents a primary amine.
Performance Characteristics at a Glance
While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive review of available data allows for a comparative assessment of key performance indicators for surfaces modified with these two silanes.
| Performance Metric | This compound (Aldehyde-Silane) | APTES (Amino-Silane) | Key Considerations |
| Surface Morphology (AFM) | Typically forms smooth and homogeneous monolayers. | Can form both monolayers and multilayers, with roughness varying with deposition conditions.[1] | Aldehyde-silanes may offer better control over monolayer formation. |
| Layer Thickness (Ellipsometry) | Expected to form thin, uniform layers. | Monolayer thickness is typically around 0.7-1.0 nm, but can form thicker, less controlled multilayers.[2] | Precise thickness control is crucial for many optical and electronic applications. |
| Surface Hydrophilicity (Contact Angle) | Moderately hydrophobic due to the alkyl chain. | Initially hydrophilic due to amine groups, but can become more hydrophobic with layer densification.[3] | Surface energy impacts protein interaction and non-specific binding. |
| Immobilization Chemistry | Direct covalent bonding with primary amines (e.g., in proteins) via Schiff base formation. | Requires activation with a crosslinker (e.g., glutaraldehyde) to react with amines, or can be used for electrostatic immobilization. | Aldehyde-silanes offer a more direct covalent coupling route for proteins. |
| Stability | Generally stable, but the long-term stability of the siloxane bond in aqueous media can be a concern.[4] | Stability is highly dependent on deposition conditions; can be prone to hydrolysis and detachment, especially for shorter alkyl chain aminosilanes.[3][4] | The choice of silane and deposition protocol significantly impacts the longevity of the functionalized surface. |
| Protein Binding Capacity | Potentially offers high specific binding due to the reactivity of the aldehyde group. | Can achieve high protein density, but may lead to random orientation and potential loss of protein activity if not properly controlled.[1] | The orientation and bioactivity of immobilized proteins are critical for functionality. |
Experimental Workflows: A Visual Guide
To illustrate the distinct processes involved in utilizing these two silanes for surface modification and subsequent protein immobilization, the following experimental workflows are provided.
Detailed Experimental Protocols
Surface Modification with this compound
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the silane solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Alternatively, for vapor-phase deposition, place the substrate in a vacuum desiccator with a vial containing the silane and heat at 70-80°C for 2-3 hours.
-
-
Post-Silanization Treatment:
-
Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrate in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Protein Immobilization:
-
Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Immerse the aldehyde-functionalized substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) To form a more stable secondary amine linkage, the Schiff base can be reduced by incubating the substrate in a solution of 50 mM sodium cyanoborohydride in the protein immobilization buffer for 30 minutes at room temperature.
-
Rinse the substrate with buffer and deionized water to remove non-covalently bound protein.
-
Surface Modification with APTES
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as for this compound.
-
-
Silanization:
-
Prepare a 2-5% (v/v) solution of APTES in a suitable solvent (e.g., toluene, ethanol, or a 95:5 ethanol:water mixture).
-
Immerse the cleaned and activated substrate in the APTES solution for 15-60 minutes at room temperature.
-
For vapor-phase deposition, place the substrate in a vacuum desiccator with a vial containing APTES at room temperature for 2-12 hours.
-
-
Post-Silanization Treatment:
-
Rinse the substrate with the solvent used for silanization (e.g., toluene or ethanol) followed by deionized water.
-
Cure the substrate in an oven at 110-120°C for 15-30 minutes.
-
-
Activation and Protein Immobilization (via Glutaraldehyde Crosslinker):
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate buffer (pH 7.0).
-
Immerse the APTES-modified substrate in the glutaraldehyde solution for 1-2 hours at room temperature.
-
Rinse the substrate thoroughly with deionized water.
-
Immerse the activated substrate in the protein solution (in a suitable buffer) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with buffer and deionized water to remove unbound protein.
-
Chemical Reaction Pathways
The fundamental difference in the immobilization strategy lies in the reactive functional groups presented by each silane.
Conclusion
The choice between this compound and APTES for surface modification depends critically on the specific application requirements.
This compound is an excellent choice when a direct, one-step covalent immobilization of proteins or other amine-containing molecules is desired. The aldehyde functionality provides a specific and efficient reaction, potentially leading to a more controlled and uniform surface functionalization. This can be particularly advantageous for applications requiring high specificity and controlled orientation of the immobilized biomolecules.
APTES , on the other hand, offers greater versatility. The primary amine group can be used for direct electrostatic immobilization of negatively charged molecules or can be further modified with a variety of crosslinkers, such as glutaraldehyde, to introduce different functionalities. While this multi-step approach can be more complex, it provides a broader range of surface chemistries. However, researchers must be mindful of the potential for multilayer formation and the impact of the crosslinker on the surface properties and protein activity.
For applications demanding a well-defined, covalently attached monolayer of proteins with potentially higher bioactivity, this compound presents a compelling option. For broader applications where versatility and the potential for different surface chemistries are paramount, APTES remains a widely used and effective choice, provided that the deposition and activation steps are carefully controlled and optimized. Ultimately, the selection should be guided by a thorough understanding of the desired surface properties and the specific requirements of the intended biological application.
References
- 1. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [ouci.dntb.gov.ua]
- 3. bioforcenano.com [bioforcenano.com]
- 4. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Immobilization: 4-(Trimethoxysilyl)butanal vs. Alternatives
For researchers, scientists, and drug development professionals seeking robust and efficient methods for protein immobilization, the choice of surface chemistry is paramount. This guide provides an objective comparison of 4-(Trimethoxysilyl)butanal with two common alternatives—(3-Aminopropyl)triethoxysilane (APTS) with glutaraldehyde and Silane-PEG-N-Hydroxysuccinimide (NHS)—supported by experimental data and detailed protocols.
The covalent immobilization of proteins to solid supports is a critical technique in a myriad of applications, from the development of biosensors and immunoassays to the preparation of enzymatic reactors and targeted drug delivery systems. The ideal immobilization strategy should be stable, reproducible, and preserve the native conformation and biological activity of the protein. Here, we delve into the performance of this compound, an aldehyde-containing silane, and compare it with established amine- and NHS-ester-based methods.
Performance Comparison
The selection of an appropriate immobilization chemistry directly impacts the sensitivity, stability, and overall performance of the resulting biomaterial. The following table summarizes key performance metrics for the three methods based on available experimental data.
| Performance Metric | This compound | APTS with Glutaraldehyde | Silane-PEG-NHS |
| Immobilization Principle | Covalent Schiff base formation between surface aldehyde and protein primary amines. | Covalent Schiff base formation between surface aldehyde (from glutaraldehyde) and protein primary amines. | Covalent amide bond formation between surface NHS ester and protein primary amines. |
| Immobilization Efficiency | High, due to the reactive nature of the aldehyde group. | Generally high, with reported superior performance in some applications like paper-based ELISAs[1]. | High, provides a uniform distribution of immobilized proteins[2]. |
| Protein Orientation | Random, via available lysine residues. | Random, via available lysine residues. | Random, via available lysine residues. |
| Non-specific Binding | Moderate, may require blocking steps. | Can be higher due to the amine-rich surface prior to glutaraldehyde treatment. | Lower, the polyethylene glycol (PEG) spacer effectively reduces non-specific protein adsorption. |
| Stability of Linkage | Stable, can be further stabilized by reduction of the Schiff base to a secondary amine. | Stable, can also be stabilized by reduction. | Highly stable amide bond. |
| Reproducibility | Good, with consistent surface functionalization. | Reported to have high reproducibility[1]. | Good, with reproducible film uniformity. |
| Example Application | Biosensors, microarrays. | Paper-based ELISA, biosensors. | Single-molecule studies, biosensors with low non-specific binding requirements. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are the key experimental protocols for each immobilization technique.
Protocol 1: Protein Immobilization using this compound
This protocol describes the covalent immobilization of proteins onto a silicon-based surface functionalized with this compound.
Materials:
-
Silicon substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive.
-
This compound
-
Anhydrous toluene
-
Protein solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sodium cyanoborohydride solution (optional, for reduction)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Substrate Cleaning: The silicon substrate is first cleaned and hydroxylated by immersion in Piranha solution for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Silanization: The cleaned substrate is immersed in a 1-5% (v/v) solution of this compound in anhydrous toluene for 1-2 hours at room temperature.
-
Washing: The silanized substrate is washed thoroughly with toluene and then ethanol to remove excess silane, followed by drying.
-
Protein Immobilization: The functionalized substrate is incubated with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Reduction: To form a more stable secondary amine linkage, the substrate can be treated with a solution of sodium cyanoborohydride.
-
Blocking: The surface is then treated with a blocking buffer for 1 hour to prevent non-specific adsorption of other proteins.
-
Final Washing: The substrate is washed with the washing buffer to remove any unbound protein and blocking agent.
Protocol 2: Protein Immobilization using APTS and Glutaraldehyde
This method involves a two-step process of first creating an amine-terminated surface with APTS, followed by activation with glutaraldehyde to introduce aldehyde groups for protein coupling.[1]
Materials:
-
Substrate (e.g., paper, glass)
-
(3-Aminopropyl)triethoxysilane (APTS)
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Protein solution
-
Blocking and washing buffers as in Protocol 1
Procedure:
-
Substrate Amination: The substrate is treated with a solution of APTS (concentration and solvent depend on the substrate) to introduce primary amine groups on the surface.
-
Activation with Glutaraldehyde: The aminated surface is then incubated with a glutaraldehyde solution for approximately 1 hour at room temperature to introduce aldehyde groups.
-
Washing: The activated substrate is washed to remove excess glutaraldehyde.
-
Protein Immobilization: The substrate is incubated with the protein solution as described in Protocol 1.
-
Blocking and Washing: Subsequent blocking and washing steps are performed as in Protocol 1.
Protocol 3: Protein Immobilization using Silane-PEG-NHS
This method utilizes a polyethylene glycol (PEG) linker with a silane group for surface attachment and an N-Hydroxysuccinimide (NHS) ester for protein conjugation, which offers the advantage of reduced non-specific binding.
Materials:
-
Substrate
-
Silane-PEG-NHS
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Blocking and washing buffers as in Protocol 1
Procedure:
-
Substrate Preparation: The substrate is cleaned and hydroxylated as in Protocol 1.
-
Silanization: The substrate is immersed in a solution of Silane-PEG-NHS in an anhydrous solvent for several hours.
-
Washing: The functionalized substrate is washed to remove unbound silane.
-
Protein Immobilization: The substrate is immediately incubated with the protein solution. The NHS ester reacts with primary amines on the protein to form stable amide bonds.
-
Blocking and Washing: The surface is then blocked and washed as described in the previous protocols.
Visualizing the Immobilization Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for protein immobilization using this compound.
Caption: Two-step workflow for protein immobilization using APTS and glutaraldehyde.
Caption: Workflow for protein immobilization using Silane-PEG-NHS.
Signaling Pathway and Logical Relationships
The underlying chemical reactions dictate the success of the immobilization. The following diagram illustrates the logical relationship of the key chemical transformations.
Caption: Key chemical steps in protein immobilization on an aldehyde-silanized surface.
References
A Comparative Guide to Analytical Methods for Confirming 4-(Trimethoxysilyl)butanal Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods to confirm the successful binding of 4-(Trimethoxysilyl)butanal (TMSBA) to substrates. It is designed to assist researchers in selecting the most appropriate techniques for their specific application, whether for surface modification, bioconjugation, or biosensor development. This document outlines the principles of each method, presents detailed experimental protocols, and offers a comparative analysis with alternative surface chemistries, primarily focusing on aminosilanes such as (3-Aminopropyl)triethoxysilane (APTES).
Introduction
This compound is a versatile silane coupling agent featuring a terminal aldehyde group. This functional group provides a reactive site for the covalent immobilization of biomolecules containing primary amines, such as proteins, peptides, and antibodies, through Schiff base formation. Confirming the successful deposition and binding of TMSBA to a surface is a critical step in ensuring the functionality of the modified substrate. This guide explores various surface-sensitive analytical techniques that can be employed for this purpose.
Comparative Analysis of Surface Chemistries
While TMSBA offers a targeted approach for immobilizing biomolecules via their amine groups, other silanes are also widely used. The most common alternatives are aminosilanes like APTES, which introduce primary amine groups on the surface. The choice between an aldehyde- and an amine-functionalized surface depends on the desired immobilization strategy and the nature of the biomolecule.
| Feature | This compound (Aldehyde) | Aminosilanes (e.g., APTES) (Amine) |
| Functional Group | Aldehyde (-CHO) | Amine (-NH2) |
| Immobilization Chemistry | Schiff base formation with primary amines | Amide bond formation with carboxyl groups (requires activation), electrostatic interaction |
| Advantages | Direct, one-step reaction with amines; specific to N-terminus or lysine residues. | Versatile for various coupling chemistries; can be positively charged to facilitate electrostatic interactions. |
| Considerations | Aldehyde groups can be susceptible to oxidation. | Can lead to non-specific binding of negatively charged molecules; may require cross-linkers for certain applications. |
Analytical Methods for Confirmation of Binding
Several surface-sensitive techniques can be utilized to confirm the covalent attachment of TMSBA. Each method provides unique information about the modified surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of the elements on a surface. By analyzing the kinetic energy of photoelectrons emitted from a sample irradiated with X-rays, one can identify the elements present and their bonding environment.
Expected Results for TMSBA:
-
Si 2p: A peak around 102-104 eV, characteristic of Si-O-Si bonds, confirming the formation of a siloxane network on the substrate.
-
C 1s: Deconvolution of the C 1s peak should reveal components corresponding to C-C/C-H (~285 eV), C-O from the methoxy groups (~286.5 eV), and a key component at a higher binding energy (~288 eV) attributed to the C=O of the aldehyde group.
-
O 1s: The O 1s spectrum will show contributions from the substrate (e.g., SiO2 at ~533 eV), Si-O-Si bonds, and the C=O of the aldehyde group.
Comparative Data:
| Parameter | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Si 2p Binding Energy (eV) | ~102-104 (Si-O-Si) | ~102-104 (Si-O-Si) |
| C 1s Binding Energy (eV) | ~285 (C-C), ~286.5 (C-O), ~288 (C=O) | ~285 (C-C), ~286.5 (C-N) |
| N 1s Binding Energy (eV) | Not Applicable | ~400 (N-H) |
Experimental Protocol: XPS Analysis of a TMSBA-Modified Silicon Wafer
-
Substrate Preparation: Clean a silicon wafer by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the wafer under a stream of nitrogen.
-
Surface Activation: Treat the cleaned wafer with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: Immerse the activated wafer in a 1-5% (v/v) solution of this compound in anhydrous toluene for 1-2 hours at room temperature.
-
Rinsing: Rinse the wafer thoroughly with toluene, followed by ethanol, to remove any unbound silane.
-
Curing: Cure the wafer in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
XPS Analysis: Introduce the modified wafer into the XPS chamber. Acquire a survey spectrum to identify the elements present and then high-resolution spectra for Si 2p, C 1s, and O 1s regions.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a valuable tool for identifying functional groups on a surface. By measuring the absorption of infrared radiation at different wavelengths, one can obtain a vibrational spectrum that is characteristic of the chemical bonds present.
Expected Results for TMSBA:
-
Si-O-Si stretching: A broad band in the region of 1000-1100 cm⁻¹, indicating the formation of the polysiloxane network.
-
C=O stretching: A characteristic peak around 1720-1740 cm⁻¹ from the aldehyde group.[1]
-
C-H stretching: Peaks in the 2800-3000 cm⁻¹ region corresponding to the alkyl chain.
Comparative Data:
| Vibrational Mode | This compound (cm⁻¹) | (3-Aminopropyl)triethoxysilane (APTES) (cm⁻¹) |
| Si-O-Si stretch | ~1000-1100 | ~1000-1100 |
| C=O stretch | ~1720-1740 | Not Applicable |
| N-H bend | Not Applicable | ~1550-1650 |
| C-H stretch | ~2800-3000 | ~2800-3000 |
Experimental Protocol: ATR-FTIR Analysis of a TMSBA-Modified Glass Slide
-
Substrate Preparation and Silanization: Follow steps 1-5 as described in the XPS protocol, using a glass slide with an appropriate ATR crystal (e.g., ZnSe or Ge) as the substrate.
-
ATR-FTIR Measurement: Press the silanized glass slide firmly against the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-650 cm⁻¹.
-
Background Correction: Use a spectrum of a clean, unmodified glass slide as the background to obtain the spectrum of the silane layer.
Contact Angle Goniometry
Contact angle goniometry is a simple yet effective technique to assess changes in surface hydrophobicity or hydrophilicity upon modification. The contact angle of a liquid droplet on a surface is determined by the balance of interfacial tensions. A change in the water contact angle after silanization provides evidence of surface modification.
Expected Results for TMSBA:
-
A clean, hydroxylated glass or silicon surface is highly hydrophilic, with a water contact angle close to 0°.
-
After modification with TMSBA, the surface becomes more hydrophobic due to the presence of the hydrocarbon chain, resulting in an increased water contact angle.
Comparative Data:
| Surface | Typical Water Contact Angle (°) |
| Clean Glass/Silicon | < 10° |
| This compound modified | 60-70° |
| (3-Aminopropyl)triethoxysilane (APTES) modified | 50-60° |
Experimental Protocol: Contact Angle Measurement
-
Substrate Preparation and Silanization: Prepare and modify a flat substrate (e.g., glass slide or silicon wafer) as described previously.
-
Measurement: Place a small droplet (typically 1-5 µL) of deionized water on the modified surface.
-
Image Acquisition: Use a goniometer to capture a side-profile image of the droplet.
-
Angle Determination: Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Multiple Measurements: Take measurements at several different locations on the surface to ensure reproducibility and obtain an average value.
Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and refractive index of thin films on the surface. It is a highly sensitive method for determining the thickness of self-assembled monolayers.
Expected Results for TMSBA:
-
Successful silanization will result in the formation of a thin film with a measurable thickness, typically in the range of 1-2 nm for a monolayer.
Comparative Data:
| Silane | Typical Monolayer Thickness (nm) |
| This compound | 1-2 |
| (3-Aminopropyl)triethoxysilane (APTES) | 0.7-1.5 |
Experimental Protocol: Ellipsometry Measurement
-
Substrate Preparation and Silanization: Use a polished silicon wafer as the substrate and follow the silanization protocol.
-
Instrument Setup: Set up the ellipsometer at a fixed angle of incidence (e.g., 70°).
-
Measurement: Measure the change in polarization of the reflected light (Ψ and Δ values) over a range of wavelengths.
-
Modeling: Use appropriate software to model the surface as a layered structure (e.g., silicon substrate/silicon dioxide layer/silane layer) and fit the experimental data to determine the thickness of the silane layer. A refractive index for the silane layer (typically ~1.45) is often assumed.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for surface modification and characterization, as well as the principle of protein immobilization.
Caption: General workflow for surface modification and characterization.
Caption: Covalent immobilization of a protein onto a TMSBA-modified surface.
Conclusion
Confirming the binding of this compound is essential for the successful development of functionalized surfaces for a variety of applications. This guide provides a comparative overview of key analytical techniques—XPS, FTIR, contact angle goniometry, and ellipsometry—that can be employed for this purpose. By understanding the principles, expected outcomes, and experimental protocols for each method, researchers can confidently characterize their TMSBA-modified surfaces and proceed with their downstream applications. While direct comparative data remains somewhat limited in the literature, the information provided herein serves as a valuable resource for designing and interpreting experiments aimed at confirming the successful immobilization of this versatile aldehyde-silane.
References
Performance Showdown: 4-(Trimethoxysilyl)butanal in Assays vs. Traditional Alternatives
For researchers, scientists, and drug development professionals seeking optimal bioconjugation strategies, this guide provides a comprehensive performance comparison of 4-(Trimethoxysilyl)butanal for the immobilization of biomolecules in assays. We delve into its efficiency against established alternatives, supported by experimental data and detailed protocols.
This compound is an aldehyde-terminated silane that offers a direct, one-step method for the covalent immobilization of proteins and other amine-containing biomolecules onto hydroxylated surfaces like glass and silica. This approach contrasts with the more traditional two-step method involving aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), followed by activation with a homobifunctional crosslinker like glutaraldehyde.
Executive Summary: Key Performance Insights
While direct comparative studies focusing exclusively on this compound are not abundant in peer-reviewed literature, the principles of aldehyde-based immobilization allow for a thorough comparison with the widely documented APTES/glutaraldehyde method. The primary advantage of this compound lies in its streamlined protocol, which can potentially lead to improved reproducibility by reducing the number of reaction steps.
| Performance Metric | This compound (Aldehyde-Silane) | APTES + Glutaraldehyde (Amino-Silane + Crosslinker) | Key Considerations |
| Immobilization Chemistry | Direct reaction of surface aldehyde with biomolecule amines (Schiff base formation) | Two-step: 1. Surface amination. 2. Aldehyde introduction via glutaraldehyde. | Aldehyde-silane offers a more direct and potentially more controlled surface chemistry. |
| Protocol Simplicity | One-step silanization | Two-step process (silanization and activation) | Fewer steps with this compound can reduce variability and save time. |
| Surface Density & Orientation | Surface density is influenced by silanization conditions. Orientation can be random. | Surface density and orientation are also influenced by both silanization and activation steps.[1] | Both methods can lead to random orientations, which may affect the bioactivity of the immobilized molecule. |
| Stability | Forms a stable covalent bond. | Forms a stable covalent bond. | The stability of the underlying silane layer is crucial for both methods and is affected by deposition conditions.[2] |
| Potential for Side Reactions | Reduced potential for polymerizing crosslinkers. | Glutaraldehyde can polymerize and lead to non-specific binding. | This compound may offer a cleaner surface with less non-specific adsorption. |
| Assay Sensitivity | Dependent on the density and bioactivity of the immobilized biomolecule. | The APTS-glutaraldehyde method has been shown to be superior to other methods like NaIO4 oxidation in terms of sensitivity and reproducibility in paper-based ELISA.[3] | Higher immobilization efficiency can lead to improved assay sensitivity.[3] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key experimental steps for immobilizing antibodies using this compound and the comparative APTES/glutaraldehyde method.
Workflow for Antibody Immobilization
Caption: Comparative workflows for antibody immobilization.
Signaling Pathway of a Typical Sandwich Immunoassay
Caption: Generalized signaling pathway for a sandwich immunoassay.
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization for specific applications and substrates.
Protocol 1: Immobilization using this compound
-
Surface Preparation (Hydroxylation):
-
Clean the glass or silica substrate by sonication in acetone and then isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water.
-
Treat the substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the hydroxylated substrate in the silane solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrate with toluene, followed by ethanol, and finally deionized water.
-
Cure the silanized substrate in an oven at 110°C for 30 minutes.
-
-
Antibody Immobilization:
-
Prepare a solution of the capture antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-100 µg/mL.
-
Incubate the silanized substrate with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Optionally, to form a more stable secondary amine linkage, a reducing agent such as sodium cyanoborohydride can be added to the antibody solution.
-
-
Blocking:
-
Wash the substrate with the incubation buffer to remove unbound antibodies.
-
Block any remaining active aldehyde groups and non-specific binding sites by incubating the substrate with a blocking buffer (e.g., PBS containing 1% BSA and 0.05% Tween-20) for 1 hour at room temperature.
-
The surface is now ready for the assay.
-
Protocol 2: Immobilization using APTES and Glutaraldehyde
-
Surface Preparation (Hydroxylation):
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Immerse the hydroxylated substrate in the APTES solution and incubate for 1 hour at room temperature.
-
Rinse the substrate with toluene, followed by ethanol, and finally deionized water.
-
Cure the aminosilanized substrate in an oven at 110°C for 30 minutes.
-
-
Activation with Glutaraldehyde:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in a buffer such as PBS (pH 7.4).
-
Immerse the aminosilanized substrate in the glutaraldehyde solution for 1 hour at room temperature.
-
Rinse the substrate thoroughly with deionized water to remove excess glutaraldehyde.
-
-
Antibody Immobilization:
-
Follow the same procedure as in Protocol 1, step 3.
-
-
Blocking:
-
Follow the same procedure as in Protocol 1, step 4.
-
Performance Comparison and Discussion
The choice between this compound and the APTES/glutaraldehyde method depends on the specific requirements of the assay.
-
Efficiency and Simplicity: this compound offers a more streamlined workflow, which can be advantageous in high-throughput applications and for improving reproducibility by minimizing the number of handling steps.
-
Surface Chemistry Control: The direct aldehyde functionalization provided by this compound may lead to a more defined and uniform surface compared to the potential for glutaraldehyde polymerization in the two-step method. This can be critical for minimizing non-specific binding and improving the signal-to-noise ratio of the assay.
-
Cost and Availability: APTES and glutaraldehyde are widely available and generally less expensive than specialized functional silanes like this compound.
-
Established Protocols: The APTES/glutaraldehyde method is well-established and extensively documented in the scientific literature, providing a wealth of information for troubleshooting and optimization.
References
- 1. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 3. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Functionalization for Biomolecule Immobilization: Aldehyde, Amine, and Epoxy Silanes
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto solid substrates is a cornerstone of numerous applications, from biosensors and microarrays to targeted drug delivery systems. Organosilanes are widely used as coupling agents to functionalize inorganic surfaces like glass and silicon dioxide, providing a reactive layer for the covalent attachment of proteins, antibodies, and other biomolecules. This guide provides a comparative overview of three common functionalities for this purpose: aldehyde, amine, and epoxy-terminated silanes, with a focus on their application in protein immobilization. While direct studies on 4-(Trimethoxysilyl)butanal are limited, this guide utilizes the well-established method of generating aldehyde surfaces through glutaraldehyde treatment of amine-silanized substrates as a representative aldehyde-functionalization strategy.
Comparison of Performance
The choice of surface chemistry significantly impacts the efficiency, stability, and functionality of immobilized biomolecules. The following table summarizes key performance metrics for aldehyde, amine, and epoxy-functionalized surfaces based on data reported in peer-reviewed literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Feature | Aldehyde-Functionalized Surface | Amine-Functionalized Surface (APTES) | Epoxy-Functionalized Surface (GPTMS) |
| Immobilization Chemistry | Schiff base formation with primary amines of the protein. | Requires cross-linker (e.g., glutaraldehyde) or EDC/NHS chemistry to react with carboxyl groups of the protein. | Ring-opening reaction with amine, thiol, or hydroxyl groups of the protein. |
| Protein Binding Capacity | High | Moderate to High | High |
| Immobilization Efficiency | Generally high due to direct reaction with abundant lysine residues on proteins. | Variable, dependent on the efficiency of the cross-linking agent. | High, with reactivity towards multiple functional groups on proteins. |
| Stability of Immobilized Protein | Covalent bond is stable, but the imine bond can be reversible; reduction with sodium cyanoborohydride can enhance stability.[1] | Stable covalent bond formation. | Stable covalent bond formation. |
| Non-specific Binding | Can be low, especially with subsequent blocking steps. | Can be higher due to the positive charge of protonated amines, leading to electrostatic interactions. | Generally low non-specific binding. |
| Reaction Conditions | Typically pH 7-9. | Cross-linking often performed at neutral to slightly alkaline pH. | Can proceed over a broader pH range. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for successful surface functionalization and biomolecule immobilization. The following sections provide representative experimental procedures for creating aldehyde, amine, and epoxy-functionalized surfaces on glass substrates and their use for protein immobilization.
Aldehyde-Functionalized Surfaces
Aldehyde groups provide a direct route for the covalent immobilization of proteins through the formation of a Schiff base with primary amine groups (e.g., from lysine residues) on the protein surface. A common method to generate a high density of aldehyde groups is the treatment of an amine-silanized surface with glutaraldehyde.[2]
Experimental Protocol: Two-Step Aldehyde Functionalization and Protein Immobilization
-
Substrate Cleaning:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen and then bake at 110°C for 30 minutes.
-
-
Amine Silanization (with APTES):
-
Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Rinse the slides with toluene, followed by ethanol, and finally deionized water.
-
Cure the slides by baking at 110°C for 30 minutes.
-
-
Aldehyde Activation (with Glutaraldehyde):
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Immerse the amine-silanized slides in the glutaraldehyde solution for 1 hour at room temperature.
-
Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized (e.g., 1 mg/mL) in PBS (pH 7.4).
-
Spot or immerse the aldehyde-activated slides with the protein solution and incubate in a humidified chamber for 2 hours at room temperature.
-
(Optional) For enhanced stability, after protein incubation, immerse the slides in a solution of sodium cyanoborohydride (50 mM in PBS) for 30 minutes to reduce the Schiff bases to stable secondary amine linkages. Caution: Sodium cyanoborohydride is toxic.
-
Wash the slides with a PBS solution containing a mild detergent (e.g., 0.05% Tween-20) to remove non-covalently bound protein, followed by a final rinse with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Experimental Workflow for Aldehyde Functionalization
Amine-Functionalized Surfaces
Amine-terminated silanes, such as 3-aminopropyltriethoxysilane (APTES), are widely used for surface modification. The primary amine groups can be used to immobilize proteins through various chemistries, most commonly by using cross-linking agents like glutaraldehyde (as described above) or through the formation of amide bonds with the carboxyl groups of the protein, facilitated by carbodiimide chemistry (EDC/NHS).
Experimental Protocol: Amine Functionalization and Protein Immobilization via EDC/NHS
-
Substrate Cleaning and Amine Silanization:
-
Follow steps 1 and 2 from the "Two-Step Aldehyde Functionalization" protocol.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups on the protein by adding N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the protein solution. A typical molar ratio is Protein:EDC:NHS of 1:10:25. Incubate for 15-30 minutes at room temperature.
-
Apply the activated protein solution to the amine-silanized glass slides and incubate for 2 hours at room temperature in a humidified chamber.
-
Wash the slides with a PBS solution containing a mild detergent (e.g., 0.05% Tween-20) and then with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Experimental Workflow for Amine Functionalization (EDC/NHS)
Epoxy-Functionalized Surfaces
Epoxy-terminated silanes, such as 3-glycidoxypropyltrimethoxysilane (GPTMS), provide a reactive epoxide ring that can readily react with nucleophilic groups on proteins, including primary amines, thiols, and hydroxyls.[3] This reaction does not require any additional activating agents, simplifying the immobilization process.
Experimental Protocol: Epoxy Functionalization and Protein Immobilization
-
Substrate Cleaning:
-
Follow step 1 from the "Two-Step Aldehyde Functionalization" protocol.
-
-
Epoxy Silanization (with GPTMS):
-
Prepare a 2% (v/v) solution of 3-glycidoxypropyltrimethoxysilane (GPTMS) in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the GPTMS solution for 1 hour at room temperature with gentle agitation.
-
Rinse the slides with toluene, followed by ethanol, and finally deionized water.
-
Cure the slides by baking at 110°C for 30 minutes.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized (e.g., 1 mg/mL) in a slightly alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 9.0) to facilitate the reaction with amine groups.
-
Spot or immerse the epoxy-functionalized slides with the protein solution and incubate in a humidified chamber for 2-4 hours at room temperature.
-
Wash the slides with a PBS solution containing a mild detergent (e.g., 0.05% Tween-20) and then with deionized water.
-
Dry the slides under a stream of nitrogen.
-
Experimental Workflow for Epoxy Functionalization
Chemical Reaction Pathways
The underlying chemical reactions dictate the nature of the covalent bond formed between the functionalized surface and the protein.
References
- 1. Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Advantages of 4-(Trimethoxysilyl)butanal in Bioconjugation and Surface Modification
In the landscape of bioconjugation and surface functionalization, the choice of a linker molecule is critical to the success of downstream applications, from drug delivery to biosensor development. Among the diverse array of available crosslinkers, 4-(Trimethoxysilyl)butanal, a heterobifunctional linker, presents a unique combination of a stable surface anchoring group and a versatile bioconjugation moiety. This guide provides an objective comparison of this compound with other commonly used linkers, supported by chemical principles and generalized experimental protocols.
Unveiling the Potential of this compound
This compound possesses two key functional groups that define its utility: a trimethoxysilyl group and an aldehyde group. The trimethoxysilyl group facilitates the covalent attachment to inorganic substrates rich in hydroxyl groups, such as silica, glass, and metal oxides, through the formation of stable siloxane bonds.[1] Concurrently, the terminal aldehyde group provides a reactive handle for the covalent immobilization of biomolecules containing primary amine groups, such as proteins, peptides, and amino-modified oligonucleotides, via the formation of a Schiff base.[2]
Comparative Analysis of Linker Chemistries
The performance of this compound is best understood in comparison to other popular linker classes, namely those bearing N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound | NHS Ester Linkers | Maleimide Linkers |
| Surface Anchoring Group | Trimethoxysilyl | Typically requires pre-functionalized surfaces (e.g., aminosilane) | Typically requires pre-functionalized surfaces (e.g., aminosilane) |
| Biomolecule Reactive Group | Aldehyde | N-Hydroxysuccinimide Ester | Maleimide |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Thiols (-SH) |
| Bond Formed | Schiff Base (Imine) | Amide | Thioether |
| Reaction pH | Slightly acidic to neutral (pH 5-7.5) | Neutral to slightly alkaline (pH 7-8.5)[3] | Neutral (pH 6.5-7.5) |
| Bond Stability | Reversible, pH-sensitive[4][5] | Highly Stable | Highly Stable |
| Key Advantages | Direct functionalization of hydroxylated surfaces; Reversibility of Schiff base can be advantageous for certain applications (e.g., affinity chromatography). | Forms highly stable amide bonds; Well-established and widely used chemistry. | Highly specific reaction with thiols; Forms very stable thioether bonds. |
| Key Disadvantages | Schiff base is susceptible to hydrolysis, may require a reduction step for stabilization; Aldehydes can be prone to oxidation. | Susceptible to hydrolysis in aqueous solutions, especially at higher pH[3]; Can have side reactions with other nucleophiles. | Thiol groups are less abundant in proteins than amines; Maleimides can also react with amines at higher pH and are prone to hydrolysis. |
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles with this compound
This protocol describes the surface modification of silica nanoparticles to introduce reactive aldehyde groups.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Centrifuge
-
Sonicator
Methodology:
-
Pre-treatment of Silica Nanoparticles:
-
Disperse silica nanoparticles in deionized water and sonicate for 15 minutes.
-
Wash the nanoparticles with ethanol three times by centrifugation and redispersion.
-
Dry the nanoparticles under vacuum.
-
-
Silanization Reaction:
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add this compound to the nanoparticle suspension. The amount of silane should be optimized based on the surface area of the nanoparticles.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours with constant stirring.
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the mixture to pellet the functionalized nanoparticles.
-
Wash the nanoparticles with toluene three times, followed by three washes with ethanol to remove unreacted silane.
-
Dry the aldehyde-functionalized silica nanoparticles under vacuum and store them in a desiccator.
-
Protocol 2: Immobilization of a Protein onto Aldehyde-Functionalized Silica Nanoparticles
This protocol details the covalent attachment of a protein to the aldehyde-functionalized nanoparticles via Schiff base formation.
Materials:
-
Aldehyde-functionalized silica nanoparticles
-
Protein of interest (e.g., Bovine Serum Albumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (optional, for reductive amination)
-
Centrifuge
Methodology:
-
Protein Conjugation:
-
Disperse the aldehyde-functionalized silica nanoparticles in PBS.
-
Add the protein solution to the nanoparticle suspension. The optimal protein-to-nanoparticle ratio should be determined experimentally.
-
Incubate the mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Optional: Reductive Amination for Stable Linkage:
-
To form a more stable secondary amine linkage, add sodium cyanoborohydride to the reaction mixture to a final concentration of ~50 mM.
-
Continue the incubation for an additional 2 hours at room temperature.
-
Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.
-
-
Washing and Purification:
-
Centrifuge the reaction mixture to pellet the protein-conjugated nanoparticles.
-
Remove the supernatant containing unreacted protein.
-
Wash the nanoparticles with PBS three times to remove non-covalently bound protein.
-
Resuspend the final protein-conjugated nanoparticles in the desired buffer for storage or downstream applications.
-
Visualizing the Process
To better illustrate the chemistry and workflow, the following diagrams are provided.
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for bioconjugation.
References
- 1. Protein attachment to silane-functionalized porous silicon: A comparison of electrostatic and covalent attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking 4-(Trimethoxysilyl)butanal: A Comparative Guide for Surface Modification and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(Trimethoxysilyl)butanal with alternative silane coupling agents, focusing on their performance in surface modification and bioconjugation applications. The information presented is intended to assist researchers in selecting the optimal reagent for their specific needs, supported by available data and detailed experimental methodologies.
Introduction to this compound
This compound is a bifunctional organosilane featuring a trimethoxysilyl group at one end and an aldehyde group at the other. The trimethoxysilyl group enables covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides through a hydrolysis and condensation process. The terminal aldehyde group provides a reactive site for the covalent immobilization of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, via Schiff base formation. This dual functionality makes it a valuable tool for surface functionalization in various fields, including biosensors, drug delivery, and materials science.
Performance Comparison with Alternative Silanes
The performance of a silane coupling agent can be evaluated based on several parameters, including its ability to modify surface properties (e.g., wettability), the efficiency of subsequent biomolecule immobilization, and the stability of the functionalized surface. This section compares this compound with two commonly used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and 3-(Trimethoxysilyl)propyl methacrylate (MPTMS).
Due to a lack of direct comparative studies in published literature, this guide presents data on the individual performance characteristics of these silanes to offer a relative understanding.
Surface Modification: Wettability
| Silane Coupling Agent | Substrate | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | <10 (hydrophilic) | ~50-70 | [Generic silanization literature] |
| 3-(Trimethoxysilyl)propyl methacrylate (MPTMS) | Data Not Available | Data Not Available | Data Not Available |
Note: The final contact angle after silanization can vary significantly depending on the reaction conditions, including the solvent, temperature, and concentration of the silane.
Bioconjugation: Immobilization of Biomolecules
The aldehyde group of this compound offers a specific reaction pathway for immobilizing amine-containing biomolecules. This can be an advantage over amino-functionalized silanes like APTES, which often require an additional crosslinker (e.g., glutaraldehyde) to achieve the same goal. The direct reactivity of the aldehyde can lead to a more streamlined and potentially more efficient immobilization process.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | 3-(Trimethoxysilyl)propyl methacrylate (MPTMS) |
| Reactive Group for Bioconjugation | Aldehyde (-CHO) | Amine (-NH2) | Methacrylate |
| Reaction with Biomolecules | Direct reaction with primary amines (Schiff base formation) | Requires activation with a crosslinker (e.g., glutaraldehyde) to react with amines | Primarily for polymerization or reaction with thiols (Michael addition) |
| Immobilization Steps | Typically a two-step process: 1. Silanization 2. Biomolecule incubation | Typically a three-step process: 1. Silanization 2. Crosslinker activation 3. Biomolecule incubation | Typically a two-step process: 1. Silanization 2. Biomolecule incubation/polymerization |
| Potential for Non-specific Binding | Lower, due to the specific reactivity of the aldehyde group. | Higher, as the amine group can participate in non-specific electrostatic interactions. | Can be variable depending on the biomolecule and reaction conditions. |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible results. Below are general methodologies for surface modification and bioconjugation using silane coupling agents. These should be optimized for specific applications.
General Protocol for Surface Silanization
-
Substrate Cleaning: Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Hydrolysis of Silane: Prepare a solution of the silane (e.g., 1-5% v/v) in an anhydrous solvent (e.g., toluene or ethanol). The presence of a small amount of water can facilitate the hydrolysis of the methoxy/ethoxy groups to form reactive silanols.
-
Deposition: Immerse the cleaned and dried substrate in the silane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a period ranging from 30 minutes to several hours.
-
Rinsing: After deposition, rinse the substrate thoroughly with the solvent to remove any unbound silane molecules.
-
Curing: Cure the silanized substrate at an elevated temperature (e.g., 100-120 °C) for about 1 hour to promote the formation of stable siloxane bonds with the surface and to cross-link the silane layer.
Protocol for Covalent Immobilization of Proteins via Aldehyde Chemistry
-
Surface Preparation: Functionalize the substrate with this compound following the general silanization protocol described above.
-
Protein Solution Preparation: Prepare a solution of the amine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific protein and application.
-
Immobilization: Immerse the aldehyde-functionalized substrate in the protein solution and incubate for a period ranging from 1 to 24 hours at room temperature or 4 °C. Gentle agitation can improve immobilization efficiency.
-
Reduction of Schiff Base (Optional but Recommended): To form a more stable secondary amine linkage, the Schiff base can be reduced. After protein incubation, immerse the substrate in a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a suitable buffer.
-
Washing: Thoroughly wash the substrate with buffer and deionized water to remove any non-covalently bound protein.
-
Blocking (Optional): To prevent non-specific adsorption in subsequent steps, the remaining unreacted aldehyde groups can be blocked by incubating the substrate with a solution of a small amine-containing molecule (e.g., ethanolamine or glycine).
Visualizing the Workflow
Experimental Workflow for Protein Immobilization
Safety Operating Guide
Safe Disposal of 4-(Trimethoxysilyl)butanal: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 4-(Trimethoxysilyl)butanal, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Safety data sheets indicate that it is a flammable liquid and vapor and can cause serious eye irritation. Vapors may form explosive mixtures with air.[1] Therefore, adherence to strict safety protocols is paramount during the disposal process.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a suitable respirator.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to use an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure the storage area is equipped with appropriate grounding to prevent static discharge.[1]
-
-
Preparing for Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
-
Fill out all required waste disposal forms accurately, providing the full chemical name and any known contaminants.
-
Ensure the waste container is properly labeled with the chemical name, hazard symbols, and accumulation start date.
-
-
Arranging for Pickup:
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1]
-
Ventilate the area.
-
For containment, use non-combustible absorbent materials such as sand or earth.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
While detailed quantitative data for disposal is limited in publicly available safety data sheets, the following physical and chemical properties are crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Melting Point | -96 °C / -140.8 °F | [1] |
| Boiling Point | 75 °C / 167 °F @ 760 mmHg | [1] |
| Flash Point | -12 °C / 10.4 °F | [1] |
| Upper Explosive Limit | 11.1% | [1] |
| Lower Explosive Limit | 1.7% | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(Trimethoxysilyl)butanal
Disclaimer: No specific safety data sheet (SDS) for 4-(Trimethoxysilyl)butanal was found. The following guidance is based on the hazard profile of structurally similar chemicals, including butyraldehyde and 4-(Triethoxysilyl)butanal. A comprehensive, substance-specific risk assessment should be conducted before handling this chemical.
Hazard Profile and Classification
Based on available data for related compounds, this compound is anticipated to present the following hazards.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1] |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation. | [1] |
| Flammability | Highly flammable liquid and vapor. | [2] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Minimum Requirements | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves. | Neoprene or nitrile rubber gloves are recommended. Ensure gloves are compatible with the chemical and have an appropriate breakthrough time.[3] |
| Body Protection | Flame-retardant, antistatic protective clothing. Laboratory coat. | Should cover the arms and be worn fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Follow OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are in close proximity and unobstructed.[2]
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use non-sparking tools and explosion-proof electrical equipment.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
In Case of a Spill:
-
Evacuate the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the chemical to enter drains or waterways.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2]
-
Keep the container tightly closed and sealed.[2]
-
Store away from incompatible materials such as oxidizing agents.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
The chemical and its container must be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
